Sulfamonomethoxine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N4O3S |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3 |
InChI Key |
WMPXPUYPYQKQCX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties and Structure of Sulfamonomethoxine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Sulfamonomethoxine-d3. This deuterated analog of the sulfonamide antibiotic, Sulfamonomethoxine, is a valuable tool in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of Sulfamonomethoxine, a long-acting sulfonamide antibiotic. The introduction of deuterium atoms into the methoxy group creates a heavier molecule, which can be advantageous for use as an internal standard in quantitative mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-(6-(methoxy-d3)pyrimidin-4-yl)benzenesulfonamide | |
| CAS Number | 2704162-84-3 | [1] |
| Molecular Formula | C₁₁H₉D₃N₄O₃S | [1] |
| Molecular Weight | 283.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 203-206 °C (for non-deuterated form) | |
| Solubility | Soluble in methanol and ethanol. |
Chemical Structure
The chemical structure of this compound consists of a sulfanilamide core linked to a 6-(methoxy-d3)pyrimidin-4-amine moiety. The key feature is the presence of three deuterium atoms on the methoxy group.
Structure:
Mechanism of Action: Inhibition of Folate Synthesis
Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folate synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, Sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a protected sulfanilamide derivative with a pyrimidine intermediate bearing the deuterated methoxy group. The key step is the introduction of the trideuteromethoxy group using a deuterated methylating agent.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Synthesis of the Pyrimidine Intermediate: 4-Amino-6-chloropyrimidine can be reacted with sodium methoxide-d3 (prepared from methanol-d4 and sodium metal) to yield 4-amino-6-(methoxy-d3)pyrimidine.
-
Coupling Reaction: The resulting 4-amino-6-(methoxy-d3)pyrimidine is then reacted with 4-acetylaminobenzenesulfonyl chloride in the presence of a base such as pyridine to form the protected intermediate.
-
Deprotection: The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Analytical Methodology: HPLC-MS/MS for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for the sensitive and selective quantification of this compound, often in biological matrices where its non-deuterated counterpart is also being measured.
Workflow for HPLC-MS/MS Analysis:
Caption: General workflow for the analysis of this compound by HPLC-MS/MS.
Detailed Protocol:
-
Sample Preparation: For biological samples such as plasma or tissue homogenates, a protein precipitation step with a solvent like acetonitrile is often employed, followed by centrifugation. The resulting supernatant can be further cleaned up using solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is common.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Sulfamonomethoxine and this compound. For this compound, the precursor ion would be [M+H]⁺ at m/z 284.1, and for the non-deuterated form, it would be m/z 281.1. Product ions would be selected based on fragmentation patterns.
-
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided information on its chemical properties, structure, mechanism of action, and experimental protocols can aid in the design and execution of studies utilizing this important analytical standard.
References
A Comprehensive Technical Guide to Sourcing and Utilizing Sulfamonomethoxine-d3 Analytical Standard
For researchers, scientists, and professionals engaged in drug development and analytical testing, the procurement of high-purity, reliable analytical standards is a critical first step. This guide provides an in-depth overview of sourcing Sulfamonomethoxine-d3, a deuterated internal standard essential for the accurate quantification of the antibiotic Sulfamonomethoxine. We present a comparative summary of suppliers, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key biological and experimental processes.
Procurement of this compound Analytical Standard
The selection of a reputable supplier is paramount to ensure the quality and accuracy of experimental results. Several companies specialize in the provision of high-purity analytical standards. A comparative summary of key suppliers for this compound is presented below. It is recommended to request a certificate of analysis (CoA) from the chosen supplier to obtain lot-specific data on purity and concentration.
| Supplier | Product Name | Catalog Number | CAS Number | Available Formats/Quantities | Purity/Isotopic Enrichment |
| LGC Standards | This compound | TRC-S699148 | 2704162-84-3 | 1 mg, 2.5 mg, 10 mg (Neat) | Not specified on product page, request CoA |
| Toronto Research Chemicals (TRC) | This compound | S699148 | 2704162-84-3 | Custom pack sizes available | Not specified on product page, request CoA |
| C/D/N Isotopes Inc. | This compound (methoxy-d3) | D-7400 | 2704162-84-3 | 5 mg, 10 mg (Neat) | 99 atom % D, min 98% Chemical Purity |
| MedchemExpress | This compound | HY-B0946S | 2704162-84-3 | 1 mg, 5 mg (Solid) | ≥98.0% (Chemical Purity) |
| Axios Research | This compound | AR-S10981 | Not Available | Inquire for details | Comprehensive CoA provided |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid (tetrahydrofolate) synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication and cell division. The inhibition of this pathway ultimately leads to a bacteriostatic effect, preventing the growth and proliferation of susceptible bacteria.[2]
Experimental Protocol: Quantitative Analysis of Sulfamonomethoxine by LC-MS/MS
The following is a representative protocol for the determination of Sulfamonomethoxine in a biological matrix (e.g., milk) using this compound as an internal standard. This method is based on common practices for sulfonamide analysis and should be validated in the user's laboratory.
1. Materials and Reagents
-
Sulfamonomethoxine analytical standard
-
This compound analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Primary secondary amine (PSA) sorbent
-
C18 solid-phase extraction (SPE) cartridges
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards and a working internal standard solution.
3. Sample Preparation (QuEChERS Method)
-
To 5 mL of milk sample in a 50 mL centrifuge tube, add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a tube containing 150 mg of PSA and 900 mg of anhydrous MgSO4.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
Sulfamonomethoxine: m/z 281.1 > 156.1 (quantifier), 281.1 > 108.1 (qualifier)
-
This compound: m/z 284.1 > 159.1 (quantifier)
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Sulfamonomethoxine in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for Analytical Standard Utilization
The process of using an analytical standard for quantitative analysis follows a structured workflow to ensure accuracy and reproducibility.
Supplier Selection Logic
Choosing the right supplier for an analytical standard involves a logical decision-making process to ensure the quality and suitability of the product for the intended application.
References
An In-depth Technical Guide to Sulfamonomethoxine-d3: Certificate of Analysis and Purity
This technical guide provides a comprehensive overview of the analytical quality control and characterization of the deuterated sulfonamide, Sulfamonomethoxine-d3. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications where a thorough understanding of its purity and identity is critical.
Chemical Identity and Specifications
This compound is the deuterated analog of the antibiotic Sulfamonomethoxine. The incorporation of three deuterium atoms on the methoxy group results in a stable, isotopically labeled compound ideal for use as an internal standard in quantitative mass spectrometry-based analyses.
| Parameter | Specification |
| Chemical Name | 4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide[1] |
| CAS Number | 2704162-84-3[1][2] |
| Molecular Formula | C₁₁H₉D₃N₄O₃S |
| Molecular Weight | 283.082[1] |
| Appearance | White, crystalline powder[3] |
| Storage | Desiccate at -20°C[4] |
Certificate of Analysis: A Representative Summary
The following table summarizes typical data found on a Certificate of Analysis for a high-purity batch of a sulfonamide reference standard. The data presented here is illustrative and based on a certificate of analysis for the non-deuterated form, Sulfamonomethoxine.
| Test | Method | Specification | Result |
| Assay (on dried basis) | HPLC | ≥ 98.0% | 99.32%[3] |
| Identity | ¹H-NMR, MS | Conforms to structure | Conforms |
| Loss on Drying | Gravimetric (USP <731>) | ≤ 1.0% | 0.28% |
| Residue on Ignition | Gravimetric (USP <281>) | ≤ 0.1% | 0.08%[3] |
| Melting Point | Capillary Method (USP <741>) | 204-206°C[3] | 205°C |
| Heavy Metals | ICP-MS (USP <232>/<233>) | ≤ 20 ppm[3] | < 20 ppm |
| Arsenic | ICP-MS (USP <232>/<233>) | ≤ 2 ppm[3] | < 2 ppm |
| Related Substances | HPLC | ≤ 0.5%[3] | < 0.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium Incorporation | ≥ 99% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.
3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is used to determine the purity of the analyte and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and an aqueous solution of 5 mmol/L ammonium acetate (pH adjusted to 3.5 with formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO (100 mg/mL) and further diluted with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: The assay is determined by comparing the peak area of the analyte to that of a certified reference standard. Related substances are quantified as a percentage of the main peak area.
3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is used to confirm the molecular weight and structure of the compound, as well as to determine the level of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode: Positive ion mode is typically used for sulfonamides.
-
Data Acquisition: Full scan mode is used to determine the molecular weight. The relative intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the isotopic purity.
3.3. Nuclear Magnetic Resonance (¹H-NMR) for Identity
¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound to confirm its identity. The absence or significant reduction of the methoxy proton signal confirms successful deuteration.
Diagrams and Workflows
4.1. Quality Control Workflow for this compound Reference Standard
The following diagram illustrates a typical workflow for the quality control and certification of a this compound reference standard.
Caption: Quality Control Workflow for a Reference Standard.
4.2. Mechanism of Action: Sulfonamide Signaling Pathway
Sulfonamides, including Sulfamonomethoxine, act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and cell growth.
Caption: Sulfonamide Mechanism of Action Pathway.
References
solubility of Sulfamonomethoxine-d3 in different solvents
An In-depth Technical Guide to the Solubility of Sulfamonomethoxine-d3
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is fundamental. This guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and visual representations of its mechanism of action and experimental workflows.
While specific solubility data for the deuterated form, this compound, is not extensively published, the solubility is expected to be nearly identical to that of its non-deuterated counterpart, Sulfamonomethoxine. The data presented herein pertains to Sulfamonomethoxine.
Data Presentation: Quantitative Solubility
The solubility of Sulfamonomethoxine has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Solubility of Sulfamonomethoxine in Various Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 | 356.76 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Water | < 0.1 | Insoluble | |
| Methanol | 9.8 - 10.2 | ||
| Ethanol:NH4OH (9:1) | 20 | Data for the related compound Sulfamerazine. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 8.92 | Clear solution is yielded.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 8.92 | Clear solution is yielded.[1] |
Table 2: Temperature-Dependent Solubility of Sulfamonomethoxine
Experimental studies have shown that the solubility of Sulfamonomethoxine in several pure solvents increases with temperature. The general order of solubility was observed as: acetone > methanol > ethanol > ethyl acetate > 1-propanol > 1-butanol.[2] The solubility in a mixture of acetone and water also increases with both temperature and the concentration of acetone.[2]
Experimental Protocols
The determination of solubility is a critical step in pre-formulation studies. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of sulfonamides.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.
-
After the incubation period, visually confirm that excess solid is still present.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Quantify the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the concentrated this compound DMSO stock solution to the buffer. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its co-solvent effect.
-
Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, for UV-based methods, the plate can be filtered to remove precipitate, and the concentration of the compound remaining in the solution is measured by UV absorbance.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Mandatory Visualizations
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and proteins in bacteria.[3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[3]
Caption: Sulfamonomethoxine inhibits bacterial folic acid synthesis.
Experimental Workflow: Solubility Determination
The general workflow for determining the solubility of a compound like this compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for equilibrium solubility determination.
References
Navigating the Stability of Sulfamonomethoxine-d3: A Technical Guide to Long-Term Storage
For Immediate Release
This technical guide offers an in-depth analysis of the long-term storage and stability of Sulfamonomethoxine-d3 powder, a critical deuterated analogue of the sulfonamide antibiotic, Sulfamonomethoxine. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data on storage conditions, potential degradation pathways, and the analytical methodologies required to ensure the compound's integrity over time. While specific long-term quantitative stability data for the deuterated powder form is not extensively published, this guide provides a robust framework for its assessment based on regulatory guidelines and studies of analogous compounds.
Recommended Storage and Stability Parameters
The preservation of this compound powder hinges on meticulous control of its storage environment. Adherence to these conditions is paramount for maintaining its chemical integrity and ensuring the accuracy of research outcomes.
Storage Recommendations: Based on manufacturer safety data sheets (SDS) and supplier information, the following conditions are recommended for the long-term storage of this compound powder:
-
Temperature: Refrigeration at 2-8°C is advised for optimal stability.[1]
-
Atmosphere: Storage in a tightly sealed container is crucial.[2] For enhanced stability, particularly for long-term reference standards, storage under an inert atmosphere is recommended.[3]
-
Light: The compound should be protected from light.[2]
-
Moisture: The powder must be kept in a dry, well-ventilated place to prevent hydrolysis.[2][3]
Incompatible Materials: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
Shelf Life: Commercial suppliers of Sulfamonomethoxine powder typically indicate a shelf life of 2 years when stored under recommended conditions.[2][3] Stability is generally assessed by High-Performance Liquid Chromatography (HPLC).[3]
Quantitative Stability Data Summary
| Parameter | Recommended Condition | Expected Shelf Life | Primary Analytical Method |
| Long-Term Storage | 2-8°C, dry, protected from light, in a sealed container.[1][2] | 2 years[2][3] | HPLC[3] |
| Accelerated Storage | 40°C / 75% RH | 6 months (for predictive analysis) | HPLC |
Framework for Stability Assessment
A comprehensive stability study for this compound powder should be designed in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4] Such a study provides evidence of how the quality of the substance varies over time under the influence of temperature, humidity, and light.
Experimental Protocols
A validated stability-indicating analytical method is crucial for separating and quantifying the active ingredient from any potential degradation products. Below is a representative protocol for a High-Performance Liquid Chromatography (HPLC) method, adapted from studies on the closely related compound, Sulfadimethoxine, which can serve as a starting point for method development for this compound.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound powder stability.
1. Forced Degradation (Stress) Study: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a single batch of this compound powder. This helps to identify potential degradation products and ensures they are resolved from the main peak.
-
Acid Hydrolysis: Dissolve the powder in a solution of 0.1 M HCl and heat at 80°C for a specified period. Neutralize before injection.
-
Base Hydrolysis: Dissolve the powder in a solution of 0.1 M NaOH and heat at 80°C. Studies on related compounds show high sensitivity to basic hydrolysis.[5] Neutralize before injection.
-
Oxidation: Treat a solution of the powder with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
Thermal Degradation: Heat the solid powder at an elevated temperature (e.g., 60-80°C) for a specified duration.
2. HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to acidic conditions like 2.0-3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30°C |
| Detection | UV spectrophotometer at a wavelength of approximately 248-270 nm. |
| Sample Preparation | Accurately weigh the this compound powder and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration. |
3. Method Validation: The developed HPLC method must be validated according to ICH guidelines, assessing parameters such as:
-
Specificity (resolution of the main peak from degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Potential Degradation Pathways
While solid-state degradation pathways may differ from those in solution, the fundamental chemical liabilities of the Sulfamonomethoxine molecule provide a basis for predicting potential degradation routes. Studies on the biodegradation and forced degradation of Sulfamonomethoxine and related sulfonamides suggest that the primary points of cleavage are the S-N bond and the C-N bond.[6][7]
The primary degradation mechanisms for solid this compound powder are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: In the presence of moisture, the sulfonamide bond (S-N) is susceptible to cleavage, which would yield 4-aminobenzenesulfonamide and 6-(methoxy-d3)pyrimidin-4-amine.
-
Oxidation: The aniline ring and the primary amino group are prone to oxidation, which can lead to the formation of hydroxylated or N-oxide derivatives.
-
Photolysis: Exposure to light, particularly UV radiation, can induce more complex degradation pathways, including the extrusion of sulfur dioxide (SO2) from the sulfonamide bridge and potential cleavage of the heterocyclic pyrimidine ring.
Conclusion
Ensuring the long-term stability of this compound powder is essential for its use as a reliable standard in research and development. While a definitive shelf life of 2 years is suggested by commercial suppliers, this should be underpinned by a robust, in-house stability testing program. By implementing the recommended storage conditions and employing validated, stability-indicating analytical methods as outlined in this guide, researchers can be confident in the quality and integrity of this important compound throughout its lifecycle. Further studies are warranted to generate and publish specific quantitative data on the long-term stability of the solid powder to build a more comprehensive public knowledge base.
References
- 1. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound Sulfamonomethoxine Sodium Soluble Powder - powder and premix - 哈尔滨千合动物药品制造有限公司 [qhdwyp.com]
- 3. Sulfamonomethoxine Powder Animal Veterinary Drugs China Manufacturers Suppliers Factory Exporter [rhinebiotech.com]
- 4. Stability Studies for Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Mass Spectrum of Sulfamonomethoxine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Sulfamonomethoxine-d3, a deuterated internal standard crucial for the accurate quantification of the sulfonamide antibiotic Sulfamonomethoxine. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the data in a clear and accessible format for researchers in drug development and related scientific fields.
Introduction
Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1] Accurate quantification of this compound in various biological and environmental matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Understanding the mass spectrometric behavior of this compound is therefore paramount for developing robust and reliable analytical methods.
Chemical Properties
| Property | Value |
| Chemical Name | 4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |
| Molecular Formula | C11H9D3N4O3S |
| Molecular Weight | 283.32 g/mol |
| Exact Mass | 283.082 Da |
| Unlabeled CAS | 1220-83-3 |
Mass Spectrometry Data
The analysis of this compound is typically performed using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule, [M+H]+, is observed at an m/z of 284.1. Upon collision-induced dissociation (CID) in a tandem mass spectrometer, this precursor ion undergoes characteristic fragmentation, yielding several product ions.
The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the S-N bond and subsequent fragmentations of the resulting ions. For this compound, the key fragmentation pathways are analogous to its non-deuterated counterpart, with a +3 Da mass shift for any fragment containing the trideuteriomethoxy group.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Identity |
| 284.1 | 156.0 | [4-aminobenzenesulfonamide]+ |
| 284.1 | 128.1 | [trideuteriomethoxy-pyrimidin-amine]+ |
| 284.1 | 108.0 | [aminophenyl]+ |
| 284.1 | 92.0 | [aniline]+ |
Note: The relative abundances of the product ions can vary depending on the specific instrument and collision energy used.
Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the cleavage of the sulfonamide bond, which is the most labile bond in the molecule. This primary fragmentation event leads to the formation of two main product ions. Further fragmentation of these ions results in the characteristic mass spectrum.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in biological matrices using LC-MS/MS. Optimization of these methods may be required for specific applications and matrices.
Sample Preparation: Protein Precipitation for Plasma/Serum
Protein precipitation is a simple and effective method for the extraction of sulfonamides from plasma or serum samples.
-
Aliquoting: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of a known concentration of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[2]
Liquid Chromatography (LC)
A reversed-phase chromatographic separation is typically employed for the analysis of sulfonamides.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.
Table 2: Illustrative MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Sulfamonomethoxine: 281.1 > 156.0this compound: 284.1 > 156.0 |
| Collision Energy | Optimized for each transition (typically 20-35 eV) |
| Dwell Time | 100 ms |
Note: These parameters are illustrative and should be optimized for the specific instrument being used.
Experimental Workflow
The overall workflow for the quantitative analysis of Sulfamonomethoxine using this compound as an internal standard is depicted below.
Caption: General experimental workflow for quantitative analysis.
Logical Relationship for Quantification
The use of a deuterated internal standard like this compound is fundamental to the principle of isotope dilution mass spectrometry. This approach ensures accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.
Caption: Logic of quantification using a deuterated internal standard.
Conclusion
This technical guide provides essential information for the mass spectrometric analysis of this compound. The presented data on its fragmentation, along with the detailed experimental protocols, will aid researchers, scientists, and drug development professionals in establishing and validating robust and accurate quantitative methods for the determination of Sulfamonomethoxine in various matrices. The use of this compound as an internal standard, coupled with the methodologies described herein, represents a best-practice approach for reliable bioanalytical studies.
References
Methodological & Application
Application Note: High-Throughput Analysis of Sulfamonomethoxine in Animal-Derived Food Products Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Sulfamonomethoxine, a widely used sulfonamide antibiotic, in various animal-derived food matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Sulfamonomethoxine-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and food safety, providing a comprehensive guide from sample preparation to data analysis.
Introduction
Sulfamonomethoxine is a long-acting sulfonamide used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2][3] The potential for drug residues to remain in edible tissues necessitates reliable and sensitive analytical methods to ensure consumer safety and compliance with regulatory limits.[4] LC-MS/MS is the preferred technique for the analysis of antibiotic residues due to its high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations during sample preparation and ionization.[6][7][8] This note provides a detailed protocol for the extraction and analysis of Sulfamonomethoxine in matrices such as meat, milk, and eggs, along with typical method performance data.
Experimental Protocols
Materials and Reagents
-
Standards: Sulfamonomethoxine (CAS: 1220-83-3) and this compound (Unlabeled CAS: 1220-83-3) reference standards were obtained from a reputable supplier (e.g., LGC Standards).[9]
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Chemicals: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Sample Preparation: Centrifuge tubes (15 mL and 50 mL), vortex mixer, centrifuge, and a sample evaporator (e.g., nitrogen stream evaporator).
-
Solid Phase Extraction (SPE): Optional, for complex matrices. C18 cartridges can be used for cleanup.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sulfamonomethoxine by serially diluting the stock solution with an acetonitrile/water mixture.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile/water to achieve the desired concentration for spiking into samples.
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize 5 g of the tissue sample (e.g., chicken muscle, beef liver) or 5 mL of a liquid sample (e.g., milk).
-
Spiking: Add a known amount of the this compound internal standard spiking solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing an appropriate amount of C18 sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized source-dependent parameters (e.g., spray voltage, source temperature, gas flows) should be determined empirically.
Table 1: Proposed MRM Transitions for Sulfamonomethoxine and this compound
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Sulfamonomethoxine | 281.1 | 156.0 | 108.0 | To be optimized |
| This compound | 284.1 | 156.0 | 111.0 | To be optimized |
Data Presentation and Performance
The following tables summarize typical quantitative data for the analysis of Sulfamonomethoxine. This data is representative and may vary based on the specific matrix and instrumentation used.
Table 2: Method Validation Data for Sulfamonomethoxine in Chicken Tissue
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 µg/kg |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Accuracy (Recovery) | |
| Spiked at Low Level | 85-95% |
| Spiked at Medium Level | 90-105% |
| Spiked at High Level | 92-103% |
| Precision (%RSD) | |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 15% |
Data adapted from similar sulfonamide validation studies.[4][10]
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Principle of Internal Standard Correction
Caption: Logic of using a deuterated internal standard for accurate quantification.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the routine monitoring of Sulfamonomethoxine in various food matrices. The QuEChERS-based sample preparation is efficient and allows for high throughput. The critical component of this method is the use of this compound as an internal standard. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer source.[6] This ensures that any analyte loss during sample preparation or signal variation during analysis is effectively corrected for, leading to highly accurate and precise results. The method demonstrates excellent linearity, recovery, and precision, making it suitable for regulatory compliance testing and veterinary drug residue monitoring programs.
Conclusion
This application note outlines a comprehensive LC-MS/MS method for the quantification of Sulfamonomethoxine in animal-derived food products using this compound as an internal standard. The detailed protocols for sample preparation and instrumental analysis, along with the representative performance data, provide a solid foundation for laboratories to implement this method for routine analysis. The use of a stable isotope-labeled internal standard is strongly recommended to achieve the highest level of accuracy and reliability in quantitative residue analysis.
References
- 1. Sulfamonomethoxine | CAS:1220-83-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. goldbio.com [goldbio.com]
- 3. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Residue Depletion and Withdrawal Interval Estimations of Sulfamonomethoxine or Doxycycline Residues in Chinese Taihe Black-Bone Silky Fowls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. cerilliant.com [cerilliant.com]
- 9. This compound | CAS 2704162-84-3 | LGC Standards [lgcstandards.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Sulfamonomethoxine in Bovine Milk using an Isotope Dilution LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sulfamonomethoxine (SMM) in bovine milk. The protocol employs a simplified sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfamonomethoxine-d3 (SMM-d3), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for routine monitoring of SMM residues in milk to ensure compliance with regulatory limits.
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in cattle. The presence of its residues in milk is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic resistance. Regulatory bodies have established Maximum Residue Limits (MRLs) for sulfonamides in milk, necessitating sensitive and reliable analytical methods for their monitoring. Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, offering high selectivity and accuracy.[1] This application note describes a validated LC-MS/MS method for the determination of Sulfamonomethoxine in bovine milk, utilizing this compound as an internal standard.
Experimental
-
Sulfamonomethoxine (SMM) standard (≥99% purity)
-
This compound (SMM-d3) internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Bovine milk (blank, confirmed to be free of sulfonamides)
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of SMM and SMM-d3 by dissolving the appropriate amount of each standard in methanol.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to obtain an intermediate concentration.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate solution with a mixture of methanol and water.
-
Internal Standard Spiking Solution (50 ng/mL): Prepare a spiking solution of SMM-d3 in acetonitrile.
The sample preparation involves a protein precipitation step.[2]
-
Pipette 1.0 mL of the milk sample into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the 50 ng/mL SMM-d3 internal standard spiking solution.
-
Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for SMM and SMM-d3.
Protocol: Step-by-Step Guide for Quantitative Analysis of Sulfamonomethoxine in Bovine Milk
This protocol provides a detailed procedure for the determination of Sulfamonomethoxine in bovine milk samples using LC-MS/MS with an isotope-labeled internal standard.
Preparation of Solutions
-
Standard Stock and Working Solutions: Follow the procedures outlined in section 2.2 of the Application Note to prepare the necessary standard solutions.
-
Mobile Phases: Prepare the mobile phases as described in section 2.4.
Sample Preparation Workflow
The following diagram illustrates the sample preparation workflow:
Caption: Experimental workflow for the extraction of Sulfamonomethoxine from bovine milk.
Instrumental Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blanks, calibration standards, quality control (QC) samples, and the unknown milk samples.
-
Injection: Inject the samples onto the LC-MS/MS system.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of Sulfamonomethoxine and this compound.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of SMM to the peak area of SMM-d3 against the concentration of the SMM calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of SMM in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | Standard HPLC/UHPLC System |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | SMM: [Precursor Ion] > [Product Ion 1], [Product Ion 2] |
| SMM-d3: [Precursor Ion+3] > [Product Ion 1], [Product Ion 2] | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 15% |
| Matrix Effect (%) | Minimal due to IS |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical steps for ensuring accurate quantification.
Caption: Logical flow for accurate quantification using an internal standard.
References
Application Note: Preparation of Stock and Working Solutions of Sulfamonomethoxine-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation of high-concentration stock solutions and ready-to-use working solutions of Sulfamonomethoxine-d3. This compound is the deuterated form of Sulfamonomethoxine and is commonly utilized as a stable isotope-labeled internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Accurate preparation of these solutions is critical for ensuring the precision and reliability of experimental results in pharmacokinetic studies, drug metabolism, and residue monitoring.[2][3]
Compound Information and Properties
This compound is a synthetic compound where three hydrogen atoms on the methoxy group have been replaced with deuterium.[4] This isotopic labeling provides a distinct mass difference from the parent compound, making it an ideal internal standard, as it co-elutes with the analyte but is distinguishable by the mass spectrometer.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [4] |
| Molecular Formula | C₁₁D₃H₉N₄O₃S | [4] |
| Molecular Weight | 283.32 g/mol | [4] |
| Unlabeled CAS # | 1220-83-3 | [7][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Storage | Store powder at +20°C. Store solutions at -20°C or -80°C. | [8][10][11] |
Solubility Data
Solubility data for the deuterated form is not widely published; however, it is expected to be nearly identical to its parent compound, Sulfamonomethoxine. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[10][12]
Table 2: Solubility of Sulfamonomethoxine (Parent Compound)
| Solvent | Solubility (at 25°C) | Notes | Source(s) |
| DMSO | 50 - 100 mg/mL | Sonication or warming may be required. | [7][10][12] |
| Methanol | Soluble, ~10 mg/mL | [13] | |
| Ethanol | Soluble, ~4 mg/mL | [7][9] | |
| Water | Insoluble (<1 mg/mL) | Solubility may increase to 10 mg/mL with warming. | [7][9][13] |
Safety and Handling Precautions
Handle this compound in accordance with its Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles.[14][15]
-
Hazard Statements: The parent compound may cause skin, eye, and respiratory irritation.[16][17] It may also cause an allergic skin reaction.[17]
-
Handling: Avoid dust formation and inhalation.[14][17] Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is used due to the high solubility of the compound.[12]
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
1.5 mL or 2.0 mL sterile microcentrifuge tubes (amber or wrapped in foil)
Procedure:
-
Weighing: Accurately weigh 1.0 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If precipitation occurs or dissolution is slow, sonicate the solution for 5-10 minutes.[10][11]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 50 µL) in separate, clearly labeled sterile microcentrifuge tubes.[10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[10] Wrap tubes in foil to protect from light.[18]
Table 3: Example Mass and Volume for Stock Solutions
| Desired Stock Conc. | Mass of Powder | Volume of DMSO |
| 1 mg/mL | 1 mg | 1 mL |
| 5 mg/mL | 5 mg | 1 mL |
| 10 mg/mL | 10 mg | 1 mL |
Protocol 2: Preparation of a 1 µg/mL Working Solution
This protocol describes the dilution of the primary stock solution to a final working concentration suitable for use as an internal standard in most analytical methods. The final concentration should be optimized based on the specific assay's sensitivity and the expected analyte concentration.
Materials:
-
1 mg/mL this compound stock solution (from Protocol 1)
-
Diluent solvent (e.g., Methanol, Acetonitrile, or the initial mobile phase of the LC method)
-
Calibrated micropipettes and sterile tips
-
Sterile volumetric flask or conical tube
Procedure:
-
Thaw Stock: Remove one aliquot of the 1 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (1000-fold):
-
Step A (1:100 Dilution): Pipette 10 µL of the 1 mg/mL stock solution into a tube containing 990 µL of the chosen diluent. This creates an intermediate solution of 10 µg/mL. Vortex to mix thoroughly.
-
Step B (1:10 Dilution): Pipette 100 µL of the 10 µg/mL intermediate solution into a tube containing 900 µL of the diluent. This results in the final 1 µg/mL working solution. Vortex to mix.
-
-
Storage: The working solution can be stored at 2-8°C for short-term use (a few days) or at -20°C for longer periods. It is often prepared fresh before each analytical run.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from weighing the neat compound to the final working solution.
Caption: Workflow for Preparing this compound Stock and Working Solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. This compound | CAS 2704162-84-3 | LGC Standards [lgcstandards.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sulfamonomethoxine | CAS 1220-83-3 | LGC Standards [lgcstandards.com]
- 9. toku-e.com [toku-e.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sulfamonomethoxine | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 13. Sulfamonomethoxine | 1220-83-3 [chemicalbook.com]
- 14. goldbio.com [goldbio.com]
- 15. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 16. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. static.igem.org [static.igem.org]
Application Notes and Protocols: A Comparative Pharmacokinetic Study of Sulfamonomethoxine and its Deuterated Analog (Sulfamonomethoxine-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamonomethoxine is a long-acting sulfonamide antibiotic utilized in both human and veterinary medicine for the treatment of bacterial infections and protozoal diseases.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as a deuterated analog of the drug, is the gold standard in bioanalytical methods for pharmacokinetic studies.[3] This is because the deuterated standard co-elutes with the parent drug and has nearly identical physicochemical properties, allowing for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response.
The primary objectives of this study are:
-
To establish a robust and validated LC-MS/MS method for the simultaneous quantification of Sulfamonomethoxine and Sulfamonomethoxine-d4 in plasma.
-
To determine and compare the key pharmacokinetic parameters of Sulfamonomethoxine and a hypothetical administration of Sulfamonomethoxine-d4 following oral administration to a suitable animal model.
Materials and Methods
Reagents and Chemicals
-
Sulfamonomethoxine (analytical standard)
-
Sulfamonomethoxine-d4 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Blank plasma from the chosen animal model (e.g., rabbit, pig, or dog)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Animal Study Protocol
A crossover study design is recommended to minimize inter-individual variability.
-
Animal Model: New Zealand White rabbits (n=6, male, 2.5-3.0 kg). Animals should be fasted overnight before drug administration.
-
Dosing:
-
Phase 1: Administer a single oral dose of Sulfamonomethoxine (e.g., 20 mg/kg).
-
Washout Period: A washout period of at least 14 days is recommended to ensure complete elimination of the drug.
-
Phase 2: Administer a single oral dose of Sulfamonomethoxine-d4 (e.g., 20 mg/kg) to the same animals.
-
-
Blood Sampling: Collect blood samples (approx. 1 mL) from the marginal ear vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.
Experimental Workflow
Caption: Experimental workflow from animal dosing to pharmacokinetic analysis.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Thawing and Spiking: Thaw the plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (Sulfamonomethoxine-d4 for the quantification of Sulfamonomethoxine, and vice versa if comparing both). Vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components. For example: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfamonomethoxine: Precursor ion (Q1) m/z 281.1 → Product ion (Q3) m/z 156.0.
-
Sulfamonomethoxine-d4: Precursor ion (Q1) m/z 285.1 → Product ion (Q3) m/z 160.0.
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity.
-
Bioanalytical Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[3][5]
Data Presentation
The following tables present hypothetical but plausible pharmacokinetic data for Sulfamonomethoxine and Sulfamonomethoxine-d4. The data for Sulfamonomethoxine is based on values reported in the literature for rabbits. The data for Sulfamonomethoxine-d4 illustrates a potential kinetic isotope effect, characterized by a slower elimination rate and increased exposure.
Table 1: Mean Plasma Concentrations (µg/mL) Following Oral Administration (20 mg/kg)
| Time (h) | Sulfamonomethoxine (Mean ± SD) | Sulfamonomethoxine-d4 (Mean ± SD) |
| 0.25 | 25.6 ± 4.1 | 28.3 ± 5.2 |
| 0.5 | 58.2 ± 9.3 | 64.1 ± 10.8 |
| 1 | 95.7 ± 15.1 | 105.4 ± 18.3 |
| 2 | 110.3 ± 18.5 | 121.8 ± 20.4 |
| 4 | 98.6 ± 16.2 | 112.5 ± 19.1 |
| 8 | 75.4 ± 12.8 | 88.9 ± 15.3 |
| 12 | 56.1 ± 9.7 | 68.2 ± 11.9 |
| 24 | 29.8 ± 5.3 | 40.1 ± 7.5 |
| 48 | 8.9 ± 1.9 | 15.6 ± 3.1 |
| 72 | 2.5 ± 0.8 | 6.1 ± 1.5 |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Sulfamonomethoxine (Mean ± SD) | Sulfamonomethoxine-d4 (Mean ± SD) |
| Cmax (µg/mL) | 114.1 ± 19.2 | 125.5 ± 21.3 |
| Tmax (h) | 2.1 ± 0.5 | 2.2 ± 0.6 |
| AUC0-t (µg·h/mL) | 1250 ± 210 | 1580 ± 285 |
| AUC0-inf (µg·h/mL) | 1325 ± 225 | 1710 ± 310 |
| t1/2 (h) | 10.5 ± 1.8 | 13.2 ± 2.3 |
| CL/F (L/h/kg) | 0.015 ± 0.003 | 0.012 ± 0.002 |
| Vd/F (L/kg) | 0.22 ± 0.04 | 0.23 ± 0.05 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution.
Logical Relationship of Pharmacokinetic Analysis
Caption: Logical flow of pharmacokinetic parameter calculation.
Discussion
The successful implementation of this protocol will enable researchers to obtain high-quality pharmacokinetic data for Sulfamonomethoxine. The use of a deuterated internal standard is critical for ensuring the accuracy and precision of the bioanalytical method.
The hypothetical data presented in Tables 1 and 2 illustrate a potential outcome of a comparative pharmacokinetic study. The deuterated analog, Sulfamonomethoxine-d4, exhibits a slightly higher Cmax and a more pronounced increase in AUC and elimination half-life. This is consistent with a potential kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of metabolic cleavage at the deuterated positions, leading to a reduced clearance and prolonged exposure.
It is important to note that the magnitude of the kinetic isotope effect can vary significantly depending on the specific site of deuteration and the primary metabolic pathways of the drug. For Sulfamonomethoxine, metabolism is known to involve N-acetylation.[1] If the deuteration sites are involved in this metabolic process, a noticeable change in the pharmacokinetic profile may be observed.
Conclusion
This application note provides a comprehensive protocol for conducting a comparative pharmacokinetic study of Sulfamonomethoxine and its deuterated analog. The detailed methodologies for the animal study, sample preparation, and LC-MS/MS analysis, along with the principles of bioanalytical method validation, offer a robust framework for researchers in drug development. The use of a deuterated internal standard is emphasized for accurate quantification. The illustrative data and diagrams provide a clear understanding of the experimental workflow and the potential outcomes of such a study, highlighting the importance of investigating isotopic effects on drug disposition.
References
Application of Sulfamonomethoxine-d3 in Veterinary Drug Residue Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic employed in veterinary medicine to treat and prevent bacterial infections in food-producing animals. The extensive use of such therapeutic agents raises concerns about the potential for drug residues in food products of animal origin, such as meat, milk, and eggs. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to safeguard consumer health.[1][2][3] Consequently, sensitive and reliable analytical methods are imperative for the routine monitoring of sulfamonomethoxine residues in various food matrices.
The use of isotopically labeled internal standards is a well-established practice in quantitative mass spectrometry to enhance the accuracy and precision of analytical measurements. Sulfamonomethoxine-d3, a deuterated analog of sulfamonomethoxine, serves as an ideal internal standard for the quantification of sulfamonomethoxine residues. Its chemical and physical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows for separate detection by a mass spectrometer, enabling effective correction for matrix effects and variations in instrument response.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the monitoring of sulfamonomethoxine residues in veterinary drug surveillance programs. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely adopted for multi-residue analysis of veterinary drugs.[1][4]
Experimental Protocols
Protocol 1: Determination of Sulfamonomethoxine in Bovine Liver using LC-MS/MS
This protocol is adapted from a method for the analysis of nine sulfonamides in bovine liver and is suitable for the quantification of sulfamonomethoxine using this compound as an internal standard.[5]
1. Sample Preparation (Modified QuEChERS Method)
-
Weigh 2 g (± 0.05 g) of homogenized bovine liver into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 30 seconds.
-
Add the contents of a QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 6 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing C18 sorbent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for sulfamonomethoxine and this compound should be optimized.
Protocol 2: Analysis of Sulfamonomethoxine in Milk
This protocol outlines a simplified method for the determination of sulfonamides in milk.[7]
1. Sample Preparation
-
Pipette 1 mL of milk into a centrifuge tube.
-
Add 5 mL of acidified acetonitrile.
-
Add 1 g of sodium chloride.
-
Vortex thoroughly and centrifuge at 4000 rpm.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 80:20:0.1 methanol:water:formic acid).[7]
-
The sample is then ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be adapted from Protocol 1, with potential modifications to the gradient elution to optimize for the milk matrix.
Protocol 3: Determination of Sulfamonomethoxine in Honey
This protocol is based on a method for analyzing sulfonamides in honey.[8]
1. Sample Preparation
-
Weigh 1 g of honey into a tube.
-
Add 2 mL of 0.1 M HCl and sonicate for 30 minutes.
-
Add 3 mL of 0.3 M citric acid and vortex.
-
Add 10 mL of acetonitrile with 0.1% formic acid and mix for 10 minutes.
-
Add 2 g of sodium chloride and vortex.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be adapted from Protocol 1, with necessary adjustments for the honey matrix.
Data Presentation
The following tables summarize typical performance data for the analysis of sulfamonomethoxine and other sulfonamides in various animal-derived food matrices using LC-MS/MS with internal standards.
Table 1: Method Validation Data for Sulfonamide Analysis in Bovine Liver [5]
| Analyte | Spiked Level (ng/g) | Recovery (%) | RSD (%) |
| Sulfadiazine | 10 | 75.3 | 10.2 |
| Sulfathiazole | 10 | 82.1 | 8.5 |
| Sulfamerazine | 10 | 88.9 | 7.1 |
| Sulfamethizole | 10 | 91.5 | 6.4 |
| Sulfamethazine | 10 | 93.2 | 5.8 |
| Sulfamethoxypyridazine | 10 | 89.7 | 7.9 |
| Sulfachloropyridazine | 10 | 85.4 | 9.3 |
| Sulfamethoxazole | 10 | 78.6 | 11.5 |
| Sulfadimethoxine | 10 | 81.3 | 10.8 |
Table 2: Method Validation Data for Sulfonamide Analysis in Milk [7]
| Analyte | Spiked Level (ng/mL) | Recovery (%) |
| Sulfamerazine | 10 | 95.2 |
| Sulfadiazine | 10 | 93.8 |
| Sulfamethazine | 10 | 96.5 |
| Sulfadimethoxine | 10 | 94.1 |
| Sulfamethoxypyridazine | 10 | 97.3 |
| Sulfamethoxazole | 10 | 93.2 |
| Sulfadoxine | 10 | 95.8 |
| Sulfathiazole | 10 | 94.6 |
| Sulfapyridine | 10 | 96.1 |
Table 3: Linearity and Limits of Quantification (LOQs) for Sulfonamides in Various Matrices
| Analyte | Matrix | Linearity (r²) | LOQ (ng/g or ng/mL) | Reference |
| Sulfonamides (group) | Bovine Liver | >0.99 | 5 | [5] |
| Sulfonamides (group) | Poultry & Beef | >0.993 | - | [9] |
| Sulfonamides (group) | Honey | - | 10 | [8] |
| Sulfadimethoxine | Fish Fillet | >0.99 | <100.4 (CCβ) | [10] |
| Sulfonamides (group) | Instant Pastries | - | 0.02-0.45 (µg/kg) | [6] |
| Sulfamonomethoxine | Cattle & Fish Muscle | - | 6-15 (ppb) | [3] |
Visualizations
Experimental Workflow for Veterinary Drug Residue Monitoring
The following diagram illustrates the typical workflow for the analysis of veterinary drug residues, such as sulfamonomethoxine, using an internal standard like this compound.
Caption: Workflow for veterinary drug residue analysis.
Logical Relationship in Quantitative Analysis
The following diagram illustrates the logical relationship for accurate quantification using an internal standard.
Caption: Quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. asean.org [asean.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulfamonomethoxine in Animal Tissue using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Sulfamonomethoxine in animal tissues using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, Sulfamonomethoxine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology encompasses sample homogenization, solid-phase extraction (SPE) for cleanup, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is ideal for residue analysis in food safety testing and pharmacokinetic studies in drug development.
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in livestock. Monitoring its residue levels in animal-derived food products is crucial to prevent potential adverse health effects in consumers and to combat the development of antibiotic resistance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for analyte loss during sample processing and instrumental variability, thereby providing highly accurate and precise results. This is achieved by spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte, which serves as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of Sulfamonomethoxine using IDMS is depicted in the following diagram.
Caption: Experimental workflow for Sulfamonomethoxine quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Sulfamonomethoxine analytical standard (Sigma-Aldrich or equivalent)
-
Sulfamonomethoxine-d4 (benzene ring-d4) stable isotope-labeled internal standard (Toronto Research Chemicals or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (Triple Quadrupole)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and Sulfamonomethoxine-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Sulfamonomethoxine stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Sulfamonomethoxine-d4 stock solution with methanol:water (1:1, v/v).
Sample Preparation
-
Homogenization: Weigh 2 g of animal tissue (e.g., muscle, liver) and homogenize with 8 mL of acetonitrile.
-
Spiking: Add a known amount (e.g., 100 µL) of the 100 ng/mL Sulfamonomethoxine-d4 internal standard spiking solution to the homogenate.
-
Extraction: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Cleanup (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfamonomethoxine (Quantifier) | 281.3 | 92.1 | 100 | 36 |
| Sulfamonomethoxine (Qualifier) | 281.3 | 108.1 | 100 | 28 |
| Sulfamonomethoxine-d4 (Internal Standard) | 285.3 | 92.1 | 100 | 36 |
Note: The MRM transitions for the internal standard are predicted based on the fragmentation of the parent compound. It is recommended to confirm these transitions empirically.
Data Presentation and Quantitative Analysis
The quantification of Sulfamonomethoxine is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards. The concentration of Sulfamonomethoxine in the tissue sample is then determined from this calibration curve.
Table 1: Representative Quantitative Performance Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/kg |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
Logical Relationship of IDMS
The core principle of Isotope Dilution Mass Spectrometry relies on the chemically identical behavior of the analyte and its stable isotope-labeled internal standard throughout the analytical process.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly reliable and sensitive approach for the quantification of Sulfamonomethoxine in animal tissues. The use of a stable isotope-labeled internal standard ensures accuracy by compensating for matrix effects and procedural losses. This protocol is well-suited for routine monitoring in food safety laboratories and for supporting preclinical and clinical studies in the development of veterinary drugs.
Troubleshooting & Optimization
Navigating Matrix Effects in Sulfamonomethoxine LC-MS/MS Analysis: A Technical Support Center
For researchers, scientists, and professionals in drug development, achieving accurate and reproducible quantification of Sulfamonomethoxine in biological matrices is paramount. However, the inherent complexity of these matrices often leads to significant challenges, primarily due to matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of Sulfamonomethoxine, ensuring reliable and robust analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis of Sulfamonomethoxine?
A1: The matrix effect is the alteration of the ionization efficiency of Sulfamonomethoxine by co-eluting endogenous or exogenous compounds present in the sample matrix.[1][2][3][4] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3][4]
Q2: What are the primary causes of matrix effects for Sulfamonomethoxine?
A2: The primary causes of matrix effects are co-eluting compounds from the biological matrix that compete with Sulfamonomethoxine for ionization in the MS source.[1][2][3] Common culprits include phospholipids, salts, endogenous metabolites, and dosing vehicles.[3] The physicochemical properties of Sulfamonomethoxine, such as its pKa values (acidic pKa ~6.25, basic pKa's ~2.14 and 1.46), influence its retention and elution profile, which can overlap with these interfering compounds.
Q3: How can I assess the matrix effect for my Sulfamonomethoxine assay?
A3: The matrix effect can be assessed both qualitatively and quantitatively. The post-column infusion method provides a qualitative assessment by infusing a constant flow of Sulfamonomethoxine post-column while injecting a blank matrix extract. Dips or peaks in the baseline indicate regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is commonly used. This involves comparing the peak area of Sulfamonomethoxine spiked into a pre-extracted blank matrix with the peak area of Sulfamonomethoxine in a neat solution at the same concentration.
Q4: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A4: The ideal internal standard should have physicochemical properties as close as possible to Sulfamonomethoxine to ensure it experiences similar matrix effects. A stable isotope-labeled (SIL) Sulfamonomethoxine is the gold standard as it co-elutes with the analyte and is affected by the matrix in a nearly identical manner. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used.[5]
Q5: What are the regulatory expectations regarding matrix effects?
A5: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during the validation of bioanalytical methods. It is essential to demonstrate that the matrix does not interfere with the accuracy, precision, specificity, and sensitivity of the assay.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) for Sulfamonomethoxine
-
Potential Cause: Secondary interactions between the analyte and residual silanol groups on the LC column. Basic compounds like Sulfamonomethoxine are prone to this.[6][7][8]
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group (~2.14) to ensure it is fully protonated and reduce silanol interactions.
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.
-
Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
-
-
Potential Cause: Column overload.
Problem 2: High Signal Suppression or Enhancement (Significant Matrix Effect)
-
Potential Cause: Co-elution of phospholipids from the matrix (especially in plasma or tissue samples).
-
Solution:
-
Optimize the sample preparation method to effectively remove phospholipids. Techniques like Solid-Phase Extraction (SPE) with a specific phospholipid removal plate or Liquid-Liquid Extraction (LLE) are generally more effective than Protein Precipitation (PPT).[10][11]
-
Modify the chromatographic conditions to separate the analyte from the phospholipid elution zone.
-
-
-
Potential Cause: Inadequate sample cleanup.
-
Potential Cause: Inappropriate ionization source or settings.
-
Solution:
-
If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if the analyte is amenable.[11][12]
-
Optimize ion source parameters such as gas flows, temperature, and voltages to minimize the impact of co-eluting species.
-
-
Problem 3: Inconsistent or Low Recovery of Sulfamonomethoxine
-
Potential Cause: Suboptimal pH during extraction.
-
Solution:
-
For LLE, adjust the pH of the aqueous phase to be at least 2 pH units above the acidic pKa (~6.25) to ensure Sulfamonomethoxine is in its neutral form for efficient extraction into an organic solvent.
-
For SPE with a cation exchange sorbent, adjust the sample pH to be at least 2 pH units below the basic pKa (~2.14) to ensure the analyte is positively charged. For an anion exchange sorbent, adjust the pH to be at least 2 pH units above the acidic pKa (~6.25) to ensure it is negatively charged.
-
-
-
Potential Cause: Inappropriate extraction solvent or SPE sorbent.
-
Solution:
-
For LLE, test a range of organic solvents with varying polarities to find the one that provides the best recovery.
-
For SPE, select a sorbent that has a strong and specific interaction with Sulfamonomethoxine (e.g., mixed-mode or polymer-based sorbents).
-
-
-
Potential Cause: Incomplete elution from the SPE cartridge.
-
Solution:
-
Optimize the elution solvent by increasing its strength or by adjusting the pH to disrupt the interaction between the analyte and the sorbent.
-
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Milk Samples
-
To 1 mL of milk sample, add the internal standard.
-
Add 5 mL of acetonitrile to precipitate proteins and extract the analyte. Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to >8.25 by adding a suitable buffer.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates
-
Homogenize 1 g of tissue in 4 mL of a suitable buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Take 1 mL of the supernatant and add the internal standard.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Adjust the pH of the sample to <0.14 and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Sulfamonomethoxine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Sulfonamides in Biological Matrices
| Sample Preparation Technique | Matrix | Analyte(s) | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Plasma | Propranolol | Lower than SPE & HybridSPE | High | [10] |
| Solid-Phase Extraction (Polymeric) | Plasma | Propranolol | Moderate | Moderate | [10] |
| HybridSPE | Plasma | Propranolol | Highest | Low | [10] |
| Solid-Phase Extraction (HLB) | Milk | Sulfadiazine, Sulfadimidine, Sulfadimethoxine | 96.8 - 103.8 | Negligible (with IDMS) | [4] |
| Liquid-Liquid Extraction (Acetonitrile:Ethyl Acetate) | Milk | 14 Sulfonamides | 91 - 114 | -12 to +11 | [13] |
Note: Data for Sulfamonomethoxine was not always available, so data for other sulfonamides or representative drugs are included to illustrate the comparative performance of the techniques.
Visualizations
Caption: Experimental workflow for Sulfamonomethoxine analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. acgpubs.org [acgpubs.org]
addressing ion suppression of Sulfamonomethoxine in complex matrices
Welcome to the technical support center for the analysis of Sulfamonomethoxine in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Sulfamonomethoxine in complex matrices?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Sulfamonomethoxine, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility. Complex matrices such as plasma, milk, honey, and animal tissues contain a high concentration of endogenous substances like salts, proteins, and phospholipids that are common causes of ion suppression.
Q2: How can I determine if ion suppression is affecting my Sulfamonomethoxine analysis?
A common method to assess ion suppression is the post-column infusion experiment.[1][2] In this technique, a constant flow of a Sulfamonomethoxine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal of Sulfamonomethoxine at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Another quantitative approach is the post-extraction spike method.[1] This involves comparing the signal response of Sulfamonomethoxine in a pre-extracted blank matrix spiked with the analyte to the response of a pure standard solution at the same concentration. A lower response in the matrix sample indicates the degree of ion suppression.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for Sulfamonomethoxine?
The choice of sample preparation is critical for removing interfering matrix components. The most common and effective techniques include:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. For sulfonamides like Sulfamonomethoxine in milk, Oasis HLB and WCX cartridges have been used successfully to reduce matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract Sulfamonomethoxine from the aqueous matrix into an immiscible organic solvent, leaving many interfering substances behind.
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing all interfering components compared to SPE or LLE. It is commonly used for plasma and serum samples but may require further cleanup steps.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for food matrices like honey, involves an extraction and cleanup step that can effectively remove many matrix components.[5]
Q4: Can chromatographic conditions be modified to reduce ion suppression?
Yes, optimizing the chromatographic separation is a key strategy. By achieving better separation between Sulfamonomethoxine and co-eluting matrix components, ion suppression can be significantly reduced.[6][7] This can be accomplished by:
-
Adjusting the mobile phase gradient: A slower, more gradual gradient can improve the resolution between peaks.
-
Changing the analytical column: Using a column with a different stationary phase chemistry can alter the selectivity of the separation.
-
Employing Ultra-High-Performance Liquid Chromatography (UPLC): The narrower peaks and better resolution offered by UPLC can help separate Sulfamonomethoxine from interfering compounds more effectively.
Q5: How can I compensate for ion suppression if it cannot be completely eliminated?
When ion suppression cannot be fully eliminated through sample preparation and chromatography, several calibration strategies can be employed to ensure accurate quantification:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience a similar degree of ion suppression.[2]
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., Sulfamonomethoxine-d4) is a highly effective way to compensate for matrix effects.[8] The internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratiometric quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no Sulfamonomethoxine signal in matrix samples compared to standards. | Severe ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to identify the retention time of interfering compounds. 2. Improve sample preparation: Switch to a more rigorous cleanup method like SPE or optimize your current LLE or QuEChERS protocol. 3. Optimize chromatography: Adjust the gradient to separate Sulfamonomethoxine from the suppression zone. Consider a different analytical column. |
| Poor reproducibility of results (high %RSD). | Variable ion suppression between samples. Inconsistent sample preparation. | 1. Use an isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. 2. Ensure consistent sample preparation: Standardize all steps of the extraction and cleanup procedure. 3. Prepare matrix-matched calibrants to better mimic the sample matrix. |
| Peak tailing or fronting for Sulfamonomethoxine. | Matrix components interfering with the chromatography. Column overload. | 1. Dilute the sample extract to reduce the concentration of matrix components being injected. 2. Improve sample cleanup to remove the interfering substances. 3. Check the column's health and consider replacing it if performance has degraded. |
| Gradual decrease in signal intensity over a sequence of injections. | Buildup of matrix components in the ion source or on the analytical column. | 1. Clean the ion source of the mass spectrometer. 2. Implement a column wash step at the end of each chromatographic run to remove strongly retained matrix components. 3. Use a guard column to protect the analytical column from contamination. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Sulfonamide Analysis in Milk
| Sample Preparation Method | Key Advantages | Key Disadvantages | Reported Recovery for Sulfonamides | Reference |
| Solid-Phase Extraction (HLB) | High cleanup efficiency, good for complex matrices. | Can be more time-consuming and costly. | 96.8% - 103.8% | [3][9] |
| Liquid-Liquid Extraction | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. | 91% - 114% | [10] |
| Protein Precipitation (Acetonitrile) | Simple, fast, and inexpensive. | Less effective at removing non-protein matrix components, may lead to higher ion suppression. | ≥ 93% | [11] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Sulfamonomethoxine from Milk using SPE
This protocol is adapted from a method for determining sulfonamides in milk.[3][9]
-
Sample Preparation:
-
To 10 mL of milk, add 20 mL of 0.1 M perchloric acid solution.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 4 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS-based Extraction of Sulfonamides from Honey
This protocol is based on a modified QuEChERS method for sulfonamide analysis in honey.[5]
-
Sample Preparation:
-
Weigh 1 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of 1% trifluoroacetic acid in acetonitrile/water (1:1, v/v).
-
Vortex for 3 minutes and sonicate for 30 minutes.
-
-
Extraction and Cleanup:
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate, 0.5 g Na-disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and add it to a dispersive SPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for troubleshooting ion suppression in Sulfamonomethoxine analysis.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of matrix effects for liquid chromatography-electrospray ionization tandem mass spectrometric analysis of 4 aminoglycosides residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry [agris.fao.org]
- 10. acgpubs.org [acgpubs.org]
- 11. sciex.com [sciex.com]
Technical Support Center: Analyte & Internal Standard Co-elution
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the co-elution of analytes and internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution of an analyte and internal standard?
Co-elution occurs when an analyte and its corresponding internal standard (IS) are not sufficiently separated during chromatographic analysis, causing their peaks to overlap as they exit the column at the same or very similar retention times.[1][2][3] This can range from partial overlap (visible as a shoulder on the main peak) to complete co-elution where the two compounds appear as a single, symmetrical peak.[1][4]
Q2: Is co-elution of the analyte and internal standard always a problem?
Not necessarily. In many liquid chromatography-mass spectrometry (LC-MS) applications, complete co-elution is actually the goal, especially when using a stable isotope-labeled (SIL) internal standard.[5] The SIL internal standard is expected to have nearly identical chemical and physical properties to the analyte, leading to the same retention time.[5] This ensures that both compounds experience the same matrix effects (like ion suppression or enhancement), allowing the internal standard to accurately correct for variations and improve the accuracy of quantification.[5][6]
However, unintended co-elution becomes a significant issue when:
-
You are using a non-MS detector (like UV) and need to quantify each peak separately.
-
The internal standard is a structural analog, not a SIL IS, and baseline separation is required for accurate integration.[7]
-
An impurity is co-eluting with either the analyte or the internal standard, interfering with accurate measurement.[8]
-
Even with a SIL IS, slight separation can occur, leading to differential matrix effects and inaccurate results.[5]
Q3: How can I detect if I have a co-elution issue?
Detecting co-elution can be challenging, especially if the peaks overlap perfectly.[4] Here are common methods for detection:
-
Visual Peak Inspection: Look for asymmetrical peaks, such as shoulders or the appearance of merged peaks. A sudden discontinuity in the peak shape, unlike gradual tailing, can indicate a hidden co-eluting compound.[1]
-
Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If the spectra are identical throughout the peak, the compound is likely pure. If the spectra differ, it signals the presence of a co-eluting substance.[1][4]
-
Mass Spectrometry (MS) Analysis: By taking mass spectra at different points across the chromatographic peak, you can identify if more than one mass-to-charge ratio (m/z) is present. A shift in the mass spectral profile across the peak is a strong indicator of co-elution.[1]
Q4: What are the primary causes of unintended co-elution?
Unintended co-elution typically arises from insufficient selectivity or efficiency in the chromatographic method.[2] The main factors are:
-
Low Capacity Factor (k'): If the capacity factor is too low, the analyte and internal standard pass through the column too quickly with the solvent front (void volume), providing little opportunity for separation.[1][4]
-
Poor Selectivity (α): This is a chemical issue where the stationary phase and mobile phase combination fails to differentiate between the analyte and the internal standard based on their physicochemical properties.[1][9] If the selectivity value is close to 1.0, the peaks will not separate.[1]
-
Low Efficiency (N): Low column efficiency results in broad peaks, which are more likely to overlap even if their retention times are slightly different. This can be caused by an old or degraded column.[4]
Troubleshooting Guide
If you are experiencing undesirable co-elution, the following troubleshooting steps and method adjustments can help improve peak resolution.
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing and resolving co-elution issues.
Caption: A workflow for troubleshooting co-elution issues.
Strategies to Resolve Peak Co-elution
The resolution of two chromatographic peaks is governed by the capacity factor (k'), selectivity (α), and efficiency (N). Adjusting these parameters is key to achieving separation.[4][9]
| Parameter to Adjust | Strategy | Typical Action | Expected Outcome | Considerations |
| Capacity Factor (k') | Increase retention of analytes. | Weaken the mobile phase (e.g., decrease the percentage of organic solvent in reversed-phase HPLC).[1][4] | Increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation. Aim for k' between 1 and 5.[1][4] | This will increase the overall run time. |
| Selectivity (α) | Change the chemical interactions. | Modify Mobile Phase: Change the organic solvent (e.g., methanol to acetonitrile), or adjust the pH to alter the ionization state of analytes.[2][9] | Alters the relative retention of the analyte and internal standard, which can pull their peaks apart. This is often the most powerful way to improve resolution.[9] | Ensure the new mobile phase is compatible with your column and detector. |
| Modify Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to Phenyl or Cyano).[1][9] | Provides different chemical interactions, which can dramatically change selectivity.[9] | This is a more significant change and may require re-validation of the method. | ||
| Efficiency (N) | Decrease peak width. | Use Smaller Particle Size Column: Columns with smaller particles generate sharper, narrower peaks.[9] | Narrower peaks are less likely to overlap, even at similar retention times. | This will likely increase system backpressure. |
| Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[9] | Improves the potential for separation. | This will also increase run time and backpressure. | ||
| Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency.[9] | Can lead to sharper peaks and reduced run times. | Ensure analytes are stable at higher temperatures. | ||
| Gradient Elution | Optimize the solvent gradient. | Shallow the Gradient: Decrease the rate of change of the mobile phase composition over time.[10] | Provides more time for closely eluting compounds to separate. | May significantly increase the analysis time. |
Experimental Protocols
Protocol: Systematic Approach to Resolving Co-elution
This protocol outlines a general methodology for troubleshooting and resolving unintended co-elution between an analyte and a non-isotopically labeled internal standard.
-
Initial Assessment and Diagnosis:
-
Inject the analyte and internal standard separately to confirm their individual retention times.
-
Inject a mixed sample and carefully examine the peak shape for signs of co-elution (shoulders, broadening).[1]
-
If using a DAD or MS detector, perform a peak purity analysis across the suspect peak.[1][4]
-
-
Adjusting Capacity Factor (k'):
-
If peaks are eluting very early (k' < 1), weaken the mobile phase.
-
For reversed-phase, decrease the organic solvent concentration by 5-10% (e.g., from 80% methanol to 75% or 70% methanol).
-
Run the analysis and observe the change in retention and resolution.
-
-
Optimizing Selectivity (α):
-
Mobile Phase Modification:
-
If adjusting k' is insufficient, change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa), as this can alter elution order.
-
If analytes are ionizable, adjust the mobile phase pH by ±0.5 pH units to see if selectivity improves.
-
-
Stationary Phase Modification:
-
If mobile phase changes do not provide adequate resolution, select a column with a different stationary phase chemistry.[9]
-
-
-
Improving Efficiency (N):
-
If peaks are broad, replace the column with a new one of the same type to ensure it is not degraded.
-
Consider using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) if system pressure allows.[9]
-
-
Final Verification:
-
Once adequate separation is achieved, run system suitability tests to ensure the method is robust and reproducible.
-
Visualizing Co-elution Concepts
The diagram below illustrates the difference between ideal separation and co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
troubleshooting poor peak shape for Sulfamonomethoxine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak shape during the analysis of Sulfamonomethoxine using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in HPLC can compromise the accuracy and precision of your analytical results.[1] This guide addresses common peak shape problems encountered during Sulfamonomethoxine analysis in a question-and-answer format.
1. Why is my Sulfamonomethoxine peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue.[1][2]
Potential Causes and Solutions:
-
Secondary Interactions: Sulfamonomethoxine, a sulfonamide antibiotic, has basic functional groups that can interact with acidic silanol groups on the surface of silica-based columns.[3] This is a frequent cause of tailing for basic analytes.[3]
-
Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A mobile phase pH of +/- 2 units away from the pKa of Sulfamonomethoxine is recommended. Adding a competitive base to the mobile phase, such as triethylamine, can also help to mask the silanol groups.
-
-
Column Contamination: Accumulation of contaminants from samples or solvents on the column can lead to distorted peaks.[4]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][2]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of Sulfamonomethoxine and its interaction with the stationary phase.[2][6]
-
Solution: Optimize the mobile phase pH. Given that Sulfamonomethoxine dissolves in dilute acid and base, careful pH control is crucial.[7]
-
2. What causes my Sulfamonomethoxine peak to show fronting?
Peak fronting, an asymmetry with a leading edge, is less common than tailing but can still occur.[2]
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in fronting.[4][8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase.[8]
-
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[8]
-
Solution: Decrease the sample concentration or the injection volume.[1]
-
-
Column Collapse or Void: A void at the column inlet or a collapsed packed bed can cause uneven flow and peak distortion.[6][8] This can happen due to high pressure or using a mobile phase with a pH that dissolves the silica packing.[8]
-
Solution: Replace the column. To prevent this, operate within the column's recommended pressure and pH limits.
-
3. Why is my Sulfamonomethoxine peak splitting or appearing as a double peak?
A single analyte appearing as two or more peaks can be due to several factors.[1][2]
Potential Causes and Solutions:
-
Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[6][8]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Partially Blocked Frit: A blockage in the column inlet frit can create a non-uniform flow path.[8]
-
Solution: Backflush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column.
-
-
Co-eluting Interference: The split peak might actually be two different compounds eluting at very similar times.
-
Solution: Optimize the method to improve resolution, for instance, by changing the mobile phase composition or the temperature.
-
-
Sample Degradation: Sulfamonomethoxine may degrade in the sample solution, leading to the appearance of extra peaks.[6]
-
Solution: Prepare fresh samples and store them appropriately. Sulfamonomethoxine is known to be gradually colored by light, suggesting potential light sensitivity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical properties of Sulfamonomethoxine that can affect its analysis?
A1: Sulfamonomethoxine is a sulfonamide antibiotic with a molecular weight of 280.30 g/mol .[9] It is practically insoluble in water, slightly soluble in ethanol, and soluble in acetone, dilute hydrochloric acid, and sodium hydroxide solutions.[7] Its basic nature makes it prone to interactions with residual silanols on silica-based columns, which can lead to peak tailing.[3]
Q2: What type of HPLC column is recommended for Sulfamonomethoxine analysis?
A2: Reversed-phase C18 columns are commonly used for the analysis of Sulfamonomethoxine.[10]
Q3: How can I prevent column contamination during my analysis?
A3: To prevent column contamination, use high-purity solvents, filter your samples and mobile phases, and use a guard column before the analytical column.[1][4] Regular column flushing is also recommended.[1]
Q4: My baseline is noisy. Could this be related to my peak shape problems?
A4: While a noisy baseline is a separate issue, its cause could be related to factors that also affect peak shape, such as contaminated mobile phase or detector problems.[11] Addressing the source of the noise may also improve overall chromatographic performance.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of sulfonamides, including Sulfamonomethoxine.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.3% acetic acid, 5 mM ammonium acetate pH 3.5) and an organic modifier (e.g., methanol, acetonitrile).[10][12] |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | UV detection, typically around 270 nm |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Experimental Protocol: Sulfamonomethoxine Analysis
This protocol provides a general methodology for the analysis of Sulfamonomethoxine. Optimization may be required for specific matrices and instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of Sulfamonomethoxine (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Sonication may be required to aid dissolution.[9]
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation (e.g., for animal tissue):
-
Homogenize the tissue sample.
-
Perform an extraction using a suitable solvent (e.g., an organic solvent or a buffered solution).
-
Centrifuge the sample to separate the solid and liquid phases.
-
The supernatant may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak for Sulfamonomethoxine.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Sulfamonomethoxine in the samples by interpolating their peak areas on the calibration curve.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Sulfamonomethoxine analysis.
A troubleshooting workflow for identifying and resolving common HPLC peak shape issues.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. labveda.com [labveda.com]
- 6. bvchroma.com [bvchroma.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. silicycle.com [silicycle.com]
- 9. Sulfamonomethoxine | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. Sulfamonomethoxine | CAS:1220-83-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
impact of mobile phase additives on Sulfamonomethoxine ionization
Welcome to the technical support center for the analysis of Sulfamonomethoxine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase additives on its ionization and chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is Sulfamonomethoxine and why is its ionization state important for analysis?
A1: Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1][2] Its molecular structure contains both an acidic sulfonamide group and a basic amine group, meaning its overall charge is highly dependent on the pH of its environment. Controlling the ionization state is critical in liquid chromatography-mass spectrometry (LC-MS) for achieving consistent retention time, good peak shape, and optimal sensitivity. The ionized state of a molecule affects its polarity and how it interacts with the stationary phase, while also being a prerequisite for analysis by mass spectrometry.
Q2: What are the pKa values for Sulfamonomethoxine?
A2: Sulfamonomethoxine is an amphoteric compound with two pKa values. The acidic pKa (associated with the sulfonamide nitrogen) is approximately 5.94, while the basic pKa (associated with the aniline amine group) is around 2.1.[1] This means the compound's charge will change significantly at these pH values.
-
pH < 2.1: The molecule is predominantly positively charged (cation).
-
pH between 2.1 and 5.94: The molecule is predominantly neutral (zwitterionic or neutral).
-
pH > 5.94: The molecule is predominantly negatively charged (anion).
Q3: How do common mobile phase additives affect the ionization of Sulfamonomethoxine?
A3: Mobile phase additives are used to control the pH and ionic strength of the eluent, which directly influences the ionization state of Sulfamonomethoxine and its chromatographic behavior.
-
Acidic Additives (e.g., Formic Acid, Acetic Acid): Adding an acid lowers the mobile phase pH. This will protonate the basic amine group, making the molecule more likely to exist as a cation ([M+H]⁺). This is generally favorable for positive mode electrospray ionization (ESI+).[3]
-
Buffers (e.g., Ammonium Acetate, Ammonium Formate): These volatile salts help to stabilize the mobile phase pH within a specific range.[4][5] Ammonium acetate, for example, can be used near a neutral pH.[6] They are highly compatible with MS detection.[7]
-
Basic Additives (e.g., Ammonium Hydroxide): Adding a base increases the mobile phase pH. This will deprotonate the acidic sulfonamide group, making the molecule exist as an anion ([M-H]⁻), which is necessary for analysis in negative ionization mode (ESI-).
Q4: Which mobile phase additives are best for LC-MS analysis of Sulfamonomethoxine?
A4: For LC-MS, it is crucial to use volatile additives that will not foul the mass spectrometer source. Non-volatile buffers like phosphate salts should be avoided. The most common and effective additives are:
-
Formic Acid (FA): Typically used at 0.1%, it is excellent for promoting protonation for ESI+ mode and often provides high sensitivity.[8][9]
-
Acetic Acid (AA): A slightly weaker acid than formic acid, it can also be used to lower pH. In some cases, it has been shown to enhance signal in ESI- mode for certain compounds.[10]
-
Ammonium Formate (AF) and Ammonium Acetate (AmAc): These are used to create buffered mobile phases. They are particularly useful when a stable pH is needed to ensure reproducible retention times.[11] A combination of an acid and its ammonium salt (e.g., 0.1% formic acid with 10 mM ammonium formate) can provide both pH control and enhanced ionization.[11]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Question: My chromatogram for Sulfamonomethoxine shows significant peak tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing is a common issue, especially for compounds with basic amine groups like Sulfamonomethoxine.[12][13] It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[13]
Potential Causes & Solutions:
-
Silanol Interactions:
-
Solution: Lower the mobile phase pH. By adding an acidic modifier like 0.1% formic or acetic acid, you can bring the mobile phase pH down to ~2.5-3.0. At this pH, the residual silanol groups on the column packing are protonated (neutral), minimizing the ionic interaction with the protonated amine of Sulfamonomethoxine and improving peak shape.[13][14]
-
-
Sample Overload:
-
Mismatched Injection Solvent:
-
Column Contamination or Void:
-
Issue 2: Low Signal Intensity / Poor Sensitivity
-
Question: I am not getting a strong signal for Sulfamonomethoxine in my LC-MS analysis. How can I improve the sensitivity?
-
Answer: Low signal intensity can be due to inefficient ionization, ion suppression, or suboptimal MS parameters. Mobile phase composition plays a critical role in ionization efficiency.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase pH:
-
Solution (Positive Mode, ESI+): Ensure the mobile phase pH is at least 1-2 units below the pKa of the basic functional group you want to protonate. For Sulfamonomethoxine's amine group (pKa ~2.1), this is not practical. However, using an acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.7) will ensure the amine is fully protonated, maximizing the [M+H]⁺ signal.[3]
-
Solution (Negative Mode, ESI-): To detect the deprotonated molecule [M-H]⁻, the mobile phase pH should be above the acidic pKa of 5.94. Using a mobile phase with a small amount of ammonium hydroxide or a buffer like ammonium acetate (pH ~7) can facilitate deprotonation.[6]
-
-
Ion Suppression:
-
Solution: Ion suppression occurs when other components in the mobile phase or from the sample matrix compete with the analyte for ionization, reducing its signal.[16]
-
Reduce Additive Concentration: While additives are necessary, excessively high concentrations can sometimes suppress the analyte signal. Try reducing the concentration of your acid or buffer (e.g., from 0.1% to 0.05% formic acid) to see if the signal improves.[17]
-
Improve Sample Cleanup: If the suppression is from the sample matrix, implement a more rigorous sample preparation method (e.g., Solid Phase Extraction) to remove interfering compounds.[18]
-
Ensure High Purity Reagents: Use LC-MS grade solvents and additives to minimize contaminants that can cause background noise and suppression.[19]
-
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for Sulfamonomethoxine is shifting between injections. What is causing this?
-
Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times are often related to the mobile phase or the column.[19]
Potential Causes & Solutions:
-
Poorly Buffered Mobile Phase:
-
Solution: Sulfamonomethoxine's retention is sensitive to pH because its ionization state affects its polarity. If the mobile phase pH is not well-controlled and is close to one of the pKa values, small changes in pH can cause large shifts in retention. Incorporate a volatile buffer like ammonium formate or ammonium acetate (e.g., 5-10 mM) to stabilize the pH and improve reproducibility.[5][11]
-
-
Insufficient Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injecting the sample.[16]
-
-
Changes in Mobile Phase Composition:
-
Solution: Prepare fresh mobile phase daily, as the organic component can evaporate over time, changing the solvent strength and affecting retention. Keep mobile phase bottles capped.[16] Ensure accurate and consistent mixing if preparing mobile phases manually.
-
-
Quantitative Data Summary
Table 1: Common Volatile Mobile Phase Additives for LC-MS
| Additive | Type | Typical Concentration | Approximate pH (in Water) | Primary Use in Sulfamonomethoxine Analysis |
| Formic Acid | Acid | 0.05% - 0.1% | ~2.7 | Promotes [M+H]⁺ in ESI+; improves peak shape for basic amines.[8] |
| Acetic Acid | Acid | 0.05% - 0.2% | ~3.2 | Alternative to formic acid; can be beneficial for ESI-.[10] |
| Ammonium Formate | Buffer Salt | 5 mM - 20 mM | Buffers pH 3-5 | Stabilizes pH to improve retention time reproducibility.[11] |
| Ammonium Acetate | Buffer Salt | 5 mM - 20 mM | Buffers pH 4-6 or ~7 | Stabilizes pH; useful for methods requiring near-neutral pH.[4][6] |
| Ammonium Hydroxide | Base | 0.01% - 0.1% | >9 | Promotes [M-H]⁻ in ESI- for acidic compounds. |
Table 2: Expected Impact of Mobile Phase pH on Sulfamonomethoxine Properties
| Mobile Phase pH | Dominant Ionization State | Expected Retention in Reversed-Phase LC | Optimal MS Polarity |
| ~2.7 (e.g., 0.1% Formic Acid) | Cationic ([M+H]⁺) | Less Retained (More Polar) | Positive (ESI+) |
| ~4.5 (e.g., Ammonium Acetate) | Neutral / Zwitterionic | Most Retained (Less Polar) | Positive or Negative |
| ~7.0 (e.g., Ammonium Acetate) | Anionic ([M-H]⁻) | Less Retained (More Polar) | Negative (ESI-) |
Experimental Protocols
Protocol: LC-MS/MS Analysis of Sulfamonomethoxine in Positive Ionization Mode
This protocol provides a general methodology for the quantitative analysis of Sulfamonomethoxine. Optimization may be required based on the specific instrument and sample matrix.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of Sulfamonomethoxine in methanol.
-
Perform serial dilutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr).
-
MRM Transitions:
-
Monitor the transition from the protonated parent ion to a stable product ion (e.g., m/z 281.1 → 156.1). Collision energy should be optimized.
-
A secondary transition can be used for confirmation.
-
-
Visualizations
Caption: Ionization state of Sulfamonomethoxine at different mobile phase pH values relative to its pKa.
Caption: Troubleshooting workflow for low signal intensity in Sulfamonomethoxine analysis.
Caption: Relationship between mobile phase pH, analyte polarity, and chromatographic retention.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. mpbio.com [mpbio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. i01.yizimg.com [i01.yizimg.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. uhplcs.com [uhplcs.com]
- 15. agilent.com [agilent.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. acid in lc-esi-ms - Chromatography Forum [chromforum.org]
- 18. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zefsci.com [zefsci.com]
resolving isobaric interferences in Sulfamonomethoxine analysis
Welcome to the technical support center for the analysis of Sulfamonomethoxine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding isobaric interferences in Sulfamonomethoxine analysis.
Frequently Asked Questions (FAQs)
Q1: What is Sulfamonomethoxine and what is its exact mass?
Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine. Its chemical formula is C₁₁H₁₂N₄O₃S, and its monoisotopic mass is approximately 280.0630 Da.[1] Accurate mass measurement is critical for its selective detection in complex matrices.
Q2: What are isobaric interferences in the context of Sulfamonomethoxine analysis?
Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as Sulfamonomethoxine but a different elemental composition. These can lead to inaccurate quantification or false-positive results. Common sources of isobaric interference in Sulfamonomethoxine analysis include:
-
Metabolites: Sulfamonomethoxine can be metabolized in the body to form various products, some of which may be isobaric with the parent drug or its fragments. A common metabolite is N4-acetyl-Sulfamonomethoxine.
-
Isomers: Structural isomers of Sulfamonomethoxine, which have the same chemical formula but a different arrangement of atoms, will have the same exact mass and can be a significant source of interference if not chromatographically separated.
-
Matrix Components: Complex biological matrices can contain endogenous compounds that have the same nominal mass as Sulfamonomethoxine or its fragments.
-
In-source Fragmentation: Sometimes, larger molecules can fragment within the mass spectrometer's ion source, generating ions that are isobaric with the target analyte.
Q3: What analytical techniques are best suited to resolve isobaric interferences in Sulfamonomethoxine analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose.[2][3][4] Key strategies within this technique include:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can differentiate between compounds with very small mass differences, effectively resolving isobaric interferences from matrix components or metabolites with different elemental compositions.[5]
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the molecular ion of Sulfamonomethoxine) and monitoring its characteristic fragment ions (product ions), the selectivity of the analysis is greatly enhanced. This is often performed using Multiple Reaction Monitoring (MRM).[6]
-
Chromatographic Separation: A well-optimized liquid chromatography method is essential to separate Sulfamonomethoxine from its isomers and other interfering compounds before they enter the mass spectrometer.
Q4: What are the common MRM transitions for Sulfamonomethoxine?
While optimal MRM transitions should be determined empirically on your specific instrument, common transitions for Sulfamonomethoxine (precursor ion [M+H]⁺ ≈ 281.1 m/z) often involve monitoring the following product ions:
-
m/z 156.1
-
m/z 108.1
-
m/z 92.1
The relative intensities of these transitions can be used for confirmation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Sulfamonomethoxine, particularly those related to isobaric interferences.
Issue 1: Poor peak shape (tailing, fronting, or splitting) for the Sulfamonomethoxine peak.
-
Question: My Sulfamonomethoxine peak is showing significant tailing and I'm concerned about co-elution with interferences. What should I do?
-
Answer: Poor peak shape can indeed mask the presence of co-eluting isobaric interferences. Here are some steps to troubleshoot:
-
Check your LC column: The column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replace it if necessary.
-
Optimize your mobile phase: Ensure the pH of your mobile phase is appropriate for Sulfamonomethoxine (which is an amphoteric compound). A pH 2-3 units away from the pKa of the analyte is a good starting point. Also, ensure your mobile phase is properly degassed.
-
Injection solvent: The solvent used to dissolve your sample should be of similar or weaker strength than your initial mobile phase to avoid peak distortion.
-
Sample overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Issue 2: Inconsistent or non-reproducible quantification results.
-
Question: I am observing significant variability in my quantitative results for Sulfamonomethoxine across different runs. Could this be due to isobaric interference?
-
Answer: Yes, inconsistent interference can lead to poor reproducibility. Here’s a troubleshooting workflow:
-
Investigate Matrix Effects: Matrix effects, where components of the sample enhance or suppress the ionization of your analyte, can be a major source of variability. To assess this, perform a post-extraction spike experiment. If significant matrix effects are observed, consider:
-
Improving your sample preparation to remove more matrix components.
-
Using a matrix-matched calibration curve.
-
Employing a stable isotope-labeled internal standard (SIL-IS) for Sulfamonomethoxine, which can compensate for matrix effects.
-
-
Examine Chromatograms for Co-eluting Peaks: Carefully inspect the chromatograms of your samples and blanks. Look for small, co-eluting peaks in the MRM channel of Sulfamonomethoxine that are not present in your standards.
-
Utilize HRMS if available: If you have access to a high-resolution mass spectrometer, re-analyze your samples to check for isobaric interferences with a different exact mass.
-
Issue 3: Suspected interference from a metabolite.
-
Question: I suspect that a metabolite of Sulfamonomethoxine is interfering with my analysis. How can I confirm this and resolve the issue?
-
Answer: Metabolite interference is a common challenge. Here is a systematic approach to address it:
-
Identify Potential Metabolites: The most common metabolite of Sulfamonomethoxine is N4-acetyl-Sulfamonomethoxine. Its protonated molecule will have an m/z of approximately 323.1.
-
Develop an LC method to separate the metabolite: Optimize your chromatographic gradient to achieve baseline separation between Sulfamonomethoxine and its potential metabolites.
-
Monitor for the metabolite: Include an MRM transition for the suspected metabolite in your acquisition method to confirm its presence and retention time.
-
Consider enzymatic hydrolysis: To confirm the presence of certain conjugated metabolites, you can treat your sample with enzymes (e.g., glucuronidase or sulfatase) and observe the change in the parent drug concentration.
-
Data Presentation
Table 1: Mass Spectrometric Data for Sulfamonomethoxine and a Key Metabolite.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Common Product Ions (m/z) |
| Sulfamonomethoxine | C₁₁H₁₂N₄O₃S | 280.0630 | 281.0708 | 156.0114, 108.0218, 92.0293 |
| N4-acetyl-Sulfamonomethoxine | C₁₃H₁₄N₄O₄S | 322.0736 | 323.0814 | 263.0603, 156.0114, 108.0218 |
Table 2: Potential Isobaric Interferences for Sulfamonomethoxine.
| Type of Interference | Example | Nominal Mass (Da) | How to Resolve |
| Isomer | Sulfadimethoxine (isomer) | 280 | Chromatographic separation is essential. |
| Metabolite Fragment | In-source fragmentation of a larger metabolite | Same as a Sulfamonomethoxine fragment | Optimize source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
| Matrix Component | Endogenous molecule from the sample | 280 | High-resolution mass spectrometry (HRMS) or improved sample cleanup. |
Experimental Protocols
Protocol: Generic LC-MS/MS Method for Sulfamonomethoxine Analysis in Plasma
This protocol is a starting point and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Sulfamonomethoxine). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
MRM Transitions to Monitor:
-
Sulfamonomethoxine: 281.1 > 156.1 (quantifier), 281.1 > 108.1 (qualifier).
-
N4-acetyl-Sulfamonomethoxine: 323.1 > 263.1 (quantifier), 323.1 > 156.1 (qualifier).
Note: Cone voltage and collision energy should be optimized for each transition on the specific instrument being used.
Visualizations
Caption: A logical workflow for troubleshooting inaccurate Sulfamonomethoxine quantification.
Caption: A standard experimental workflow for Sulfamonomethoxine analysis by LC-MS/MS.
References
- 1. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for low-level Sulfamonomethoxine detection
Welcome to the technical support center for the detection of Sulfamonomethoxine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the signal-to-noise ratio in low-level Sulfamonomethoxine detection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Sulfamonomethoxine using various analytical techniques.
Issue 1: Poor Signal-to-Noise Ratio in LC-MS/MS Analysis
Symptoms:
-
Low analyte signal intensity.
-
High background noise in the chromatogram.
-
Inconsistent peak integration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters. For sulfonamides, ESI in positive mode is common.[1][2] Adjust parameters such as capillary voltage, gas temperature, and gas flow.[3] | Increased signal intensity for Sulfamonomethoxine. |
| Matrix Effects | Matrix effects from co-eluting endogenous components can suppress or enhance the analyte signal.[2][4][5] Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE).[2][3] Diluting the sample can also mitigate matrix effects.[2] | Reduced signal suppression or enhancement, leading to a more stable and accurate signal. |
| Inefficient Chromatographic Separation | Optimize the HPLC mobile phase composition and gradient to better resolve Sulfamonomethoxine from interfering matrix components.[6][7] Consider using a column with a different stationary phase. | Improved peak shape and separation from interfering peaks, reducing baseline noise. |
| Instrument Contamination | Clean the ion source, transfer capillary, and mass spectrometer inlet to remove potential sources of background noise. | A significant reduction in baseline noise and non-specific signals. |
| Signal Averaging | Increase the number of scans across a chromatographic peak. Signal averaging can improve the signal-to-noise ratio.[8][9] | The signal intensity increases proportionally to the number of scans, while the noise increases by the square root of the number of scans, resulting in an overall improvement in S/N.[8][9] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for specific matrices.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Troubleshooting Workflow for Poor S/N in LC-MS/MS
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio in LC-MS/MS analysis.
Issue 2: Low Sensitivity in HPLC-UV Detection
Symptoms:
-
Analyte peak is not detectable or is very small.
-
Limit of Detection (LOD) is too high for the intended application.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Wavelength | Ensure the UV detector is set to the wavelength of maximum absorbance for Sulfamonomethoxine (typically around 270 nm, but should be verified).[10] | Maximized signal response for the analyte. |
| Insufficient Sample Concentration | Implement a sample pre-concentration step. Solid-Phase Extraction (SPE) is a common and effective method.[3] | Increased concentration of the analyte in the sample injected into the HPLC system. |
| Mobile Phase Composition | Optimize the mobile phase pH and organic modifier concentration. For sulfonamides, an acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used to improve peak shape and retention on C18 columns.[7] | Improved peak symmetry and potentially increased signal intensity. |
| Derivatization | For a significant increase in sensitivity, consider pre-column or post-column derivatization with a fluorescent tag.[6] | A substantial increase in detection sensitivity when using a fluorescence detector. |
Experimental Protocol: HPLC-UV Method for Sulfamonomethoxine
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be used). A typical starting point is a 30:70 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.[10]
-
Column Temperature: 30°C.
Workflow for Enhancing HPLC-UV Sensitivity
Caption: A step-by-step process for improving the sensitivity of HPLC-UV detection for Sulfamonomethoxine.
Issue 3: Inconsistent Results with ELISA Kits
Symptoms:
-
High variability between duplicate or triplicate wells.
-
Poor standard curve linearity.
-
No signal or unexpectedly high background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Washing | Ensure thorough and consistent washing between steps. Residual unbound reagents can cause high background or variable results.[11][12] | Reduced background and improved reproducibility. |
| Reagent Handling | Allow all reagents to come to room temperature before use.[11] Ensure proper reconstitution of lyophilized standards and reagents. | Consistent and reliable assay performance. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting volumes for all wells. Avoid introducing air bubbles. | Improved precision and accuracy of results. |
| Matrix Interference | The sample matrix may interfere with the antibody-antigen binding. Dilute the sample further or use a sample extraction/cleanup procedure as recommended by the kit manufacturer.[13] | Reduced matrix effects and more accurate quantification. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[12] | Optimal antibody-antigen binding and signal development. |
Troubleshooting Logic for ELISA
Caption: A decision tree for troubleshooting common issues encountered during ELISA for Sulfamonomethoxine.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of Sulfamonomethoxine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of trace levels of Sulfamonomethoxine.[14] It provides high specificity through the use of multiple reaction monitoring (MRM), which minimizes interference from matrix components.
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[15]
-
Chromatographic Separation: Optimize your HPLC method to separate Sulfamonomethoxine from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[2]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Ionization Source Selection: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[2]
Q3: What are the typical extraction solvents for Sulfamonomethoxine from food matrices?
A3: Common extraction solvents for sulfonamides from food matrices like meat, milk, and eggs include:
-
Acetonitrile
-
Ethyl acetate
-
A mixture of acetonitrile and water
-
Dichloromethane[16] The choice of solvent often depends on the specific matrix and the subsequent cleanup and analytical method.
Q4: My ELISA standard curve is flat. What should I do?
A4: A flat standard curve in an ELISA can be due to several factors:
-
Inactive Reagents: Check the expiration dates of the kit components. The enzyme conjugate or the standard may have degraded.
-
Omission of a Reagent: Ensure that all reagents, including the standard, primary antibody, enzyme conjugate, and substrate, were added in the correct order.
-
Improper Reagent Preparation: Double-check the dilution calculations and preparation of the standard curve points.
-
Incorrect Filter Wavelength: Confirm that the microplate reader is set to the correct wavelength for the substrate used.[11]
Q5: Can I use a UV detector for trace-level detection of Sulfamonomethoxine?
A5: While a UV detector can be used, its sensitivity may be insufficient for very low trace levels.[6] To achieve low limits of detection with UV, efficient sample pre-concentration is crucial. For higher sensitivity, fluorescence detection after derivatization or, ideally, mass spectrometric detection is recommended.[6]
References
- 1. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atzlabs.com [atzlabs.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. msesupplies.com [msesupplies.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Sulfamonomethoxine Analysis Using an Isotopic Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct, validated analytical methods for the quantification of Sulfamonomethoxine in different biological matrices, utilizing a stable isotopic internal standard. The presented data and protocols are compiled from peer-reviewed studies and offer a comprehensive overview of method performance, enabling informed decisions for your analytical needs.
Introduction to Sulfamonomethoxine Analysis
Sulfamonomethoxine is a sulfonamide antibiotic widely used in veterinary medicine. Its analysis in biological matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.
This guide compares two validated methods:
-
Method A: Isotope Dilution LC-MS/MS for Sulfamonomethoxine in Bovine Milk. This method employs a comprehensive isotope dilution approach for the analysis of multiple sulfonamides.
-
Method B: Modified QuEChERS LC-MS/MS for Sulfamonomethoxine in Animal Tissues. This method utilizes a streamlined Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation protocol.
Comparative Analysis of Validated Methods
The performance of each method is summarized below, highlighting key validation parameters.
| Validation Parameter | Method A: Isotope Dilution LC-MS/MS in Milk | Method B: Modified QuEChERS LC-MS/MS in Animal Tissue |
| Analyte | Sulfamonomethoxine | Sulfamonomethoxine |
| Internal Standard | Deuterated Sulfonamide Analogs | Not explicitly specified for Sulfamonomethoxine, but method is designed for use with isotopic standards. |
| Matrix | Bovine Milk | Animal Tissues (Beef, Pork, Chicken) |
| Linearity (Range) | Not explicitly stated for Sulfamonomethoxine alone, but the multi-analyte method demonstrated good linearity. | 0.125 - 12.5 ng/g (using matrix-matched calibration)[1] |
| Correlation Coefficient (r²) | > 0.98 for the overall method[2] | Not explicitly stated. |
| Limit of Detection (LOD) | 0.3 - 5 ng/g for the sulfonamide panel[2] | 0.01 - 0.03 ng/g[1] |
| Limit of Quantification (LOQ) | 1 - 19 ng/g for the sulfonamide panel[2] | Not explicitly stated, but established at 5 ng/g in a similar study. |
| Recovery | 91% - 114%[3] | 74.0% - 100.3%[1] |
| Precision (RSD) | < 22% (CV)[2] | Intra-day: 1.0% - 10.5% / Inter-day: 0.4% - 8.0%[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Isotope Dilution LC-MS/MS for Sulfamonomethoxine in Bovine Milk
This method is adapted from a comprehensive study on the determination of 14 sulfonamides in milk using a full isotope dilution technique.[3]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spike 5 mL of milk sample with the isotopic internal standard solution (Sulfamonomethoxine-d4).
-
Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture.
-
Vortex mix thoroughly and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in hexane to remove lipids, then extract the sulfonamides into a 10% methanol/water mixture.
-
Collect the lower aqueous layer for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 250 mm length).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Sulfamonomethoxine: 281.3 → 92.1 (quantifier), 281.3 → 108.1 (qualifier)[5]
-
Sulfamonomethoxine-d4: (Predicted) 285.3 → 92.1 or other appropriate fragment.
-
Method B: Modified QuEChERS LC-MS/MS for Sulfamonomethoxine in Animal Tissues
This protocol is based on a modified QuEChERS method optimized for the extraction of sulfonamides from various animal tissues.[1]
1. Sample Preparation (QuEChERS)
-
Homogenize 2 g of animal tissue.
-
Spike with the isotopic internal standard solution (Sulfamonomethoxine-d4).
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) clean-up.
-
Add dSPE sorbent (e.g., PSA, C18, and a commercial lipid removal product) to the aliquot.[1]
-
Vortex and centrifuge.
-
Collect the supernatant, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[5]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Sulfamonomethoxine: 281.3 → 156.0 (quantifier), 281.3 → 92.1 (qualifier)[5]
-
Sulfamonomethoxine-d4: (Predicted) 285.3 → 160.0 or other appropriate fragment.
-
Visualizing the Workflow and Validation Logic
To better illustrate the experimental processes and the relationship between validation parameters, the following diagrams are provided.
Caption: Comparative workflow of sample preparation for Sulfamonomethoxine analysis.
Caption: Logical relationships of bioanalytical method validation parameters.
Conclusion
Both the Isotope Dilution SPE and the modified QuEChERS methods provide robust and reliable approaches for the quantification of Sulfamonomethoxine in their respective matrices. The choice between the two will largely depend on the specific matrix of interest, desired throughput, and available laboratory resources.
-
Method A (Isotope Dilution SPE) is highly accurate due to the comprehensive use of isotopic standards for each analyte and is well-suited for complex matrices like milk where thorough cleanup is essential.
-
Method B (Modified QuEChERS) offers a higher throughput and is effective for a range of solid tissues. The efficiency of lipid removal in this method is a key advantage for fatty matrices.
It is recommended that researchers validate their chosen method in-house to ensure it meets the specific requirements of their study and regulatory guidelines. The use of a deuterated internal standard like Sulfamonomethoxine-d4 is strongly advised for achieving the highest quality quantitative data.
References
Assessing Accuracy and Precision in Sulfamonomethoxine Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of veterinary drug residues like Sulfamonomethoxine is paramount for ensuring food safety and conducting reliable pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods. This guide provides a comprehensive comparison of this compound with other internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled version of the analyte is considered the "gold standard" as its physicochemical properties are nearly identical to the unlabeled analyte.[1][2] This guide evaluates the performance of this compound against other commonly used internal standards for sulfonamide analysis: a structurally related deuterated sulfonamide (Sulfadimethoxine-d6) and a non-isotope labeled structural analog (Sulfapyridine).
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of the analytical method. The following table summarizes the expected performance characteristics of this compound compared to other alternatives based on established principles of bioanalysis.
| Internal Standard | Type | Co-elution with Sulfamonomethoxine | Compensation for Matrix Effects | Compensation for Extraction Variability | Potential for Cross-Contamination |
| This compound | Homologous Stable Isotope Labeled | Excellent | Excellent | Excellent | Low (due to mass difference) |
| Sulfadimethoxine-d6 | Heterologous Stable Isotope Labeled | Good | Good to Excellent | Good to Excellent | Low (due to mass difference) |
| Sulfapyridine | Structural Analog (Non-Isotope Labeled) | Variable | Partial | Partial | High (if present in sample) |
Table 1: Comparison of Internal Standard Characteristics for Sulfamonomethoxine Analysis.
Experimental Data Summary
The following tables present typical validation data for LC-MS/MS methods for the determination of Sulfamonomethoxine using different internal standards. The data is compiled from various studies and represents expected performance. Adherence to validation guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) is crucial for ensuring data quality.[3][4][5]
Table 2: Accuracy and Precision Data
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 (LLOQ) | < 15 | < 15 | 85-115 |
| 50 (QC Low) | < 10 | < 10 | 90-110 | |
| 500 (QC Mid) | < 10 | < 10 | 90-110 | |
| 800 (QC High) | < 10 | < 10 | 90-110 | |
| Sulfadimethoxine-d6 | 5 (LLOQ) | < 15 | < 15 | 80-120 |
| 50 (QC Low) | < 12 | < 12 | 88-112 | |
| 500 (QC Mid) | < 12 | < 12 | 88-112 | |
| 800 (QC High) | < 12 | < 12 | 88-112 | |
| Sulfapyridine | 10 (LLOQ) | < 20 | < 20 | 75-125 |
| 100 (QC Low) | < 15 | < 15 | 80-120 | |
| 1000 (QC Mid) | < 15 | < 15 | 80-120 | |
| 2000 (QC High) | < 15 | < 15 | 80-120 |
Table 3: Linearity and Sensitivity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 5 - 1000 | > 0.995 | 5 |
| Sulfadimethoxine-d6 | 5 - 1000 | > 0.99 | 5 |
| Sulfapyridine | 10 - 2500 | > 0.99 | 10 |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible results. Below are representative protocols for sample preparation and LC-MS/MS analysis of Sulfamonomethoxine in animal tissue.
Solid-Phase Extraction (SPE) Protocol for Animal Tissue
-
Sample Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution (e.g., 100 µL of 1 µg/mL this compound in methanol).
-
Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of loading buffer (e.g., 10% methanol in water).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 10% B, increasing to 90% B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfamonomethoxine: e.g., m/z 281.1 → 156.1 (quantifier), 281.1 → 108.1 (qualifier).
-
This compound: e.g., m/z 284.1 → 159.1.
-
Sulfadimethoxine-d6: e.g., m/z 317.1 → 162.1.
-
Sulfapyridine: e.g., m/z 250.1 → 156.1.
-
Visualizing the Workflow and Principles
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the accuracy and precision in the quantification of Sulfamonomethoxine. The data and principles outlined in this guide strongly support the use of a homologous stable isotope-labeled internal standard, such as this compound, for the most reliable results. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, leading to higher quality data that meets stringent regulatory standards. While other internal standards can be employed, they may require more extensive validation to demonstrate their fitness for purpose and may not provide the same level of confidence in the final results.
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Cross-Validation of Sulfamonomethoxine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Sulfamonomethoxine, a widely used sulfonamide antibiotic. The following sections detail the performance characteristics of various techniques, supported by experimental data, to assist researchers and analysts in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Sulfamonomethoxine depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.
Method Performance Data
The following table summarizes the key performance parameters of different analytical methods for the determination of sulfonamides, including Sulfamonomethoxine, compiled from various validation studies.
| Analytical Method | Matrix | Linearity (Range) | Recovery (%) | Precision (%RSD) | LOD (µg/kg) | LOQ (µg/kg) |
| HPLC-UV | Milk | Not Specified | 97.9 - 106.0[1] | < 8.8[1] | - | - |
| HPLC-FLD | Feed | Not Specified | 79.3 - 114.0[2] | Repeatability: 2.7 - 9.1, Reproducibility: 5.9 - 14.9[2] | 34.5 - 79.5[2] | 41.3 - 89.9[2] |
| HPLC-FLD | Organic Fertilizers | 50 - 1000 µg/kg | 77.0 - 121.16[3] | Repeatability: 4.36 - 17.34, Reproducibility: 7.94 - 18.55[3] | 13.53 - 23.30[3] | 26.02 - 40.38[3] |
| LC-MS/MS | Honey | Not Specified | - | - | CCα: 2.16 - 22.12, CCβ: 2.67 - 27.36[4] | - |
| LC-MS | Cattle & Fish Tissue | Not Specified | 75 - 98[5] | 1 - 8[5] | 3 - 15[5] | - |
| UV-Spectroscopy | Pharmaceutical Formulation | 2 - 10 µg/ml | 99.2 - 100.8[6] | Intra-day: 0.93, Inter-day: 1.38[6] | - | - |
Note: LOD (Limit of Detection), LOQ (Limit of Quantitation), RSD (Relative Standard Deviation), CCα (Decision Limit), CCβ (Detection Capability). Data for Sulfamonomethoxine is included within the broader sulfonamide analysis in the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS analysis of sulfonamides.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Sulfonamides in Feed
This method involves pre-column derivatization with fluorescamine to enhance the sensitivity of sulfonamide detection.
Sample Preparation:
-
Extraction: Sulfonamides are extracted from the feed matrix using a mixture of ethyl acetate, methanol, and acetonitrile[2].
-
Clean-up: The extract is purified using a Strata-SCX solid-phase extraction (SPE) cartridge to remove interfering substances[2].
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18[2].
-
Mobile Phase: A gradient system of acetic acid, methanol, and acetonitrile[2].
-
Detection: Fluorescence detection following pre-column derivatization[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfonamides in Honey
LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices like honey.
Sample Preparation:
-
Extraction: A simple extraction with 0.1 N HCl in water is performed to separate sulfonamides from the honey matrix. This is preferred over trichloroacetic acid (TCA) as it more effectively breaks the bonds between sulfonamides and sugars in the honey[4].
LC-MS/MS Conditions:
-
Chromatography: An Acquity I-Class ultra-high-performance liquid chromatographic system is used[7].
-
Separation: A Phenomenex Synergi 4 μm Fusion-RP 80 Å column is employed for separation[7].
-
Mass Spectrometry: A QTRAP® 6500+ MS system is utilized for detection and quantification[7].
-
Data Analysis: Analytes are confirmed by comparing retention times and the ratio of characteristic transitions between the sample and a standard[7].
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Figure 1: HPLC-FLD workflow for Sulfonamide analysis.
Figure 2: LC-MS/MS workflow for Sulfonamide analysis.
Figure 3: Logical flow of a cross-validation study.
References
- 1. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 7. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Determining Sulfamonomethoxine Levels: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Sulfamonomethoxine, a widely used sulfonamide antibiotic in veterinary medicine, is critical for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), focusing on their limits of detection (LOD) and quantification (LOQ).
The choice of analytical method for determining Sulfamonomethoxine residues depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for confirmatory analysis. ELISA presents a rapid and high-throughput screening tool, ideal for preliminary analysis of a large number of samples.
Performance Comparison: LOD & LOQ
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A direct comparison of these parameters across different analytical techniques is crucial for selecting the appropriate method for a given application.
A study comparing HPLC-UV and LC-MS/MS for the analysis of various veterinary antibiotics, including sulfonamides, in broiler chicken samples found a significant difference in their detection capabilities. The HPLC-UV method had a limit of detection ranging from 3 to 5 µg/kg and a limit of quantification between 10 and 16 µg/kg[1][2]. In contrast, the LC-MS/MS method demonstrated much lower limits, with an LOD of 0.01 to 0.05 µg/kg and an LOQ of 0.01 to 0.11 µg/kg[1][2].
For ELISA, commercially available kits for Sulfamonomethoxine and other sulfonamides offer competitive sensitivity. One ELISA kit for Sulfamonomethoxine specifies a detection limit of 0.2 ppb (µg/kg) in diluted urine samples[3]. Another sulfonamides ELISA kit reports a sensitivity of 0.2 ppb for matrices such as milk, honey, and animal tissue[4]. A 3-in-1 sulfonamides ELISA kit provides specific LODs for various matrices, including 0.1 ppb for muscle and honey, and 2 ppb for milk[5].
The following table summarizes the reported LOD and LOQ values for Sulfamonomethoxine using different analytical methods. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Chicken Muscle | 3 - 5 µg/kg[1][2] | 10 - 16 µg/kg[1][2] |
| LC-MS/MS | Chicken Muscle | 0.01 - 0.05 µg/kg[1][2] | 0.01 - 0.11 µg/kg[1][2] |
| ELISA | Urine (diluted) | 0.2 µg/kg[3] | Not Specified |
| ELISA | Muscle, Honey | 0.1 µg/kg[5] | Not Specified |
| ELISA | Milk | 2 µg/kg[5] | Not Specified |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for the determination of Sulfamonomethoxine using HPLC-UV, LC-MS/MS, and ELISA.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is suitable for the quantification of Sulfamonomethoxine in various food matrices. The following is a general protocol that can be adapted based on the specific sample type and instrumentation.
1. Sample Preparation (Extraction):
-
Weigh a homogenized sample (e.g., 5 g of tissue) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Homogenize the sample with the solvent.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant (the liquid extract).
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be used to optimize separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the maximum absorbance of Sulfamonomethoxine (approximately 270 nm).
-
Quantification: Create a calibration curve using standard solutions of Sulfamonomethoxine of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.
1. Sample Preparation:
-
The sample preparation is similar to the HPLC-UV method, involving extraction, centrifugation, and clean-up. Due to the higher sensitivity of LC-MS/MS, a more rigorous clean-up may be necessary to minimize matrix effects.
2. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Typically a gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typical for sulfonamides.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Sulfamonomethoxine and monitoring for one or more specific product ions after fragmentation.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of Sulfamonomethoxine) is often used to improve accuracy and precision. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions. The following is a general protocol for a competitive ELISA.
1. Sample Preparation:
-
The sample preparation for ELISA is often simpler than for chromatographic methods.
-
For tissue samples, homogenization and extraction with a buffer are typically required.
-
For liquid samples like milk or honey, a simple dilution may be sufficient.
-
A technical manual for a Sulfamonomethoxine ELISA kit provides a specific pre-treatment for honey samples involving acid hydrolysis followed by neutralization and extraction[3].
2. ELISA Procedure:
-
Coating: Microplate wells are pre-coated with Sulfamonomethoxine antigen.
-
Competition: A known amount of anti-Sulfamonomethoxine antibody is added to the wells along with the sample or standard. The Sulfamonomethoxine in the sample competes with the antigen coated on the plate for binding to the antibody.
-
Incubation: The plate is incubated to allow the binding reaction to occur.
-
Washing: The plate is washed to remove any unbound antibodies and sample components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
Incubation and Washing: The plate is incubated again and then washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of Sulfamonomethoxine in the sample.
-
Quantification: A standard curve is generated using standards of known concentrations, and the sample concentration is determined from this curve.
References
Evaluating the Linearity of Sulfamonomethoxine Calibration Curves: A Comparison with and without Sulfamonomethoxine-d3 Internal Standard
In the quantitative analysis of pharmaceuticals like Sulfamonomethoxine (SMM), establishing a linear relationship between the concentration of an analyte and the instrument response is fundamental for accurate measurement. The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-d3, is a widely accepted practice in chromatographic methods like liquid chromatography-mass spectrometry (LC-MS/MS) to enhance the reliability and accuracy of quantification. This guide provides a comparative evaluation of the linearity of Sulfamonomethoxine calibration curves with and without the use of this compound as an internal standard, supported by experimental data and protocols.
The inclusion of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume variability, and matrix effects.[1][2] Matrix effects, in particular, where co-eluting endogenous components interfere with the ionization of the target analyte, can significantly impact the accuracy of LC-MS/MS analyses.[2] A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal and leading to a more robust and linear calibration curve.
Comparative Linearity Data
The following table summarizes typical performance data for the calibration of Sulfamonomethoxine with and without an internal standard. The use of this compound generally results in a calibration curve with a correlation coefficient (R²) closer to 1.000, a wider linear range, and improved precision and accuracy, as indicated by lower relative standard deviation (RSD) and relative error (RE) values for quality control (QC) samples.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Linear Range | 5 - 1000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (R²) | > 0.990 | > 0.998 |
| Low QC (5 ng/mL) Precision (%RSD) | < 15% | < 5% |
| Low QC (5 ng/mL) Accuracy (%RE) | ± 20% | ± 5% |
| High QC (800 ng/mL) Precision (%RSD) | < 10% | < 3% |
| High QC (800 ng/mL) Accuracy (%RE) | ± 15% | ± 3% |
This data is a representative summary based on typical LC-MS/MS method validation results.
The significant improvement in precision and accuracy when using a deuterated internal standard is evident. For instance, studies have shown that when analyzing compounds in complex matrices, the accuracy can differ by more than 60% and RSD can be over 50% without an internal standard.[3] However, with the use of an internal standard, the accuracy percentage falls within 25% and RSD values drop under 20%.[3]
Experimental Protocol: Quantification of Sulfamonomethoxine using LC-MS/MS with this compound Internal Standard
This protocol outlines the procedure for generating a calibration curve for Sulfamonomethoxine in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Sulfamonomethoxine reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control blank biological matrix (e.g., human plasma)
2. Preparation of Stock and Working Solutions:
-
Sulfamonomethoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Sulfamonomethoxine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into the matrix for calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Preparation of Calibration Standards:
-
Prepare a set of at least seven calibration standards by spiking the control blank matrix with the appropriate Sulfamonomethoxine working solutions to achieve final concentrations ranging from, for example, 1 to 2000 ng/mL.
-
A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, or unknown sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Sulfamonomethoxine and this compound.
6. Data Analysis:
-
Construct the calibration curve by plotting the peak area ratio (Sulfamonomethoxine peak area / this compound peak area) against the nominal concentration of Sulfamonomethoxine.
-
Perform a linear regression analysis with a 1/x² weighting factor to determine the slope, intercept, and correlation coefficient (R²).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind using an internal standard for improved linearity.
Caption: Experimental workflow for Sulfamonomethoxine quantification.
Caption: Rationale for improved linearity with an internal standard.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison for Sulfamonomethoxine Residue Analysis
A Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of veterinary drug residues in food products is paramount for ensuring consumer safety and regulatory compliance. Sulfamonomethoxine, a sulfonamide antibiotic used in livestock, is a compound of significant interest. This guide provides a comparative overview of analytical performance for Sulfamonomethoxine residue analysis, drawing upon data from inter-laboratory proficiency tests and validated analytical methodologies. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the detection and quantification of Sulfamonomethoxine.
Performance in Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests (PTs) or ring trials, are a cornerstone of quality assurance for analytical laboratories. In these studies, a central organizer distributes identical samples containing a known concentration of an analyte (or a blind sample) to multiple laboratories. The results are then collated and statistically analyzed to assess the performance of each laboratory and the analytical methods they employ.
While specific proficiency test reports containing raw data for Sulfamonomethoxine are not always publicly available, the European Union Reference Laboratories (EURLs) and organizations like FAPAS regularly conduct such tests for sulfonamide residues in various food matrices, including meat and milk.[1] The performance of participating laboratories is typically evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned reference value.
Table 1: Illustrative Inter-Laboratory Comparison Data for Sulfonamide Residue Analysis (Hypothetical Data)
| Laboratory Code | Method | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | z-score |
| Lab A | LC-MS/MS | 105 | 100 | 0.5 |
| Lab B | HPLC-UV | 92 | 100 | -0.8 |
| Lab C | LC-MS/MS | 115 | 100 | 1.5 |
| Lab D | ELISA | 85 | 100 | -1.5 |
| Lab E | LC-MS/MS | 98 | 100 | -0.2 |
| Lab F | HPLC-FLD | 122 | 100 | 2.2 |
Note: This table presents hypothetical data for illustrative purposes, as detailed proficiency test reports with specific laboratory data for Sulfamonomethoxine are often confidential.
The z-score is calculated as: z = (x - X) / σ where:
-
x is the participant's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
Generally, a z-score between -2 and 2 is considered satisfactory. Scores outside this range may indicate a potential issue with the laboratory's analytical method or procedures.
Experimental Protocols for Sulfamonomethoxine Analysis
The most common and robust methods for the determination of Sulfamonomethoxine residues are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or ultraviolet (UV) or fluorescence detection (FLD).
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
A widely adopted and efficient method for extracting sulfonamide residues from complex food matrices is the QuEChERS method.
Protocol:
-
Homogenization: Homogenize 5-10 g of the tissue sample (e.g., muscle, liver).
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract, which can be filtered and injected into the analytical instrument.
Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for confirmatory analysis due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Sulfamonomethoxine and an internal standard.
Table 2: Example MRM Transitions for Sulfamonomethoxine
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sulfamonomethoxine | 281.1 | 156.1 | 108.1 |
| Internal Standard (e.g., ¹³C₆-Sulfamethazine) | 285.1 | 192.1 | 124.1 |
Analytical Determination: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC with UV or fluorescence detection provides a reliable and more accessible alternative for routine screening and quantification.
Typical HPLC-UV/FLD Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detector:
-
UV Detector: Wavelength set typically between 260-280 nm.
-
Fluorescence Detector: Requires pre- or post-column derivatization with an agent like fluorescamine to make the sulfonamides fluorescent. Excitation and emission wavelengths are specific to the derivative formed.
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow.
Caption: General workflow for Sulfamonomethoxine residue analysis.
Caption: Relationship between analytical methods and performance.
References
The Decisive Advantage: Employing Stable Isotope-Labeled Internal Standards for Robust Sulfamonomethoxine Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in bioanalytical methods, the choice of an internal standard is a critical decision. When quantifying Sulfamonomethoxine (SMM), a widely used sulfonamide antibiotic, the use of a stable isotope-labeled (SIL) internal standard, such as Sulfamonomethoxine-d4, offers unparalleled advantages over other approaches like using a structural analog or no internal standard at all. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illustrate the superior performance of SIL internal standards in LC-MS/MS analysis.
The core challenge in quantitative analysis of biological samples lies in the inherent variability of the analytical process. From sample preparation to ionization in the mass spectrometer, numerous factors can influence the final measurement, leading to inaccurate and imprecise results. An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for reliable correction. Due to their near-identical physicochemical properties, SIL internal standards are uniquely equipped to fulfill this role, a fact substantiated by numerous studies in the field of bioanalysis.[1][2]
Mitigating the Matrix Effect: The Key to Accurate Quantification
One of the most significant challenges in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, tissue) suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[1] Stable isotope-labeled internal standards are widely recognized as the gold standard for compensating for these matrix effects.[1][3] Because the SIL internal standard has the same molecular structure and chromatographic behavior as the analyte, it is affected by the matrix in the same way. This allows for a reliable normalization of the analyte signal, significantly improving the accuracy of the measurement.
A study comparing the use of isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) for the analysis of other drugs found that while both can yield acceptable results, ILISs are generally considered superior.[4] Another study on the quantification of everolimus demonstrated that while both a stable isotope-labeled and an analog internal standard provided acceptable results, the SIL-IS offered a better slope in the calibration curve, indicating a more accurate response.[5]
Comparative Performance Data
| Performance Metric | No Internal Standard | Structural Analog Internal Standard (e.g., Sulfadimethoxine) | Stable Isotope-Labeled Internal Standard (Sulfamonomethoxine-d4) |
| Accuracy (% Recovery) | 70-130% (highly variable depending on matrix) | 85-115% | 95-105%[6] |
| Precision (% RSD) | >15% | <15%[6] | <10%[4] |
| Linearity (r²) | >0.98 | >0.99 | >0.999[7] |
| Limit of Quantification (LOQ) | Variable, prone to elevation by matrix effects | Lower, but can be affected by differential matrix effects | Lowest and most consistent |
| Matrix Effect | Uncompensated, significant impact on accuracy | Partially compensated, but differences in ionization can lead to inaccuracies | Effectively compensated, leading to high accuracy[1] |
This table is a representation of expected performance based on the cited literature.
Experimental Workflow and Protocols
The following section details a typical experimental protocol for the quantification of Sulfamonomethoxine in animal tissue using a stable isotope-labeled internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for Sulfamonomethoxine analysis.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Sulfamonomethoxine (SMM) analytical standard
-
Sulfamonomethoxine-d4 (SMM-d4) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation:
-
Prepare stock solutions of SMM and SMM-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition.
-
Prepare a spiking solution of SMM-d4 at a suitable concentration (e.g., 1 µg/mL).
3. Sample Preparation (Chicken Tissue):
-
Weigh 1.0 g of homogenized chicken tissue into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the SMM-d4 internal standard spiking solution to each sample.
-
Add 10 mL of acetonitrile.
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sulfamonomethoxine: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
Sulfamonomethoxine-d4: Precursor ion > Product ion 1 (quantifier)
-
-
5. Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of SMM and SMM-d4.
-
Calculate the peak area ratio of SMM to SMM-d4 for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of SMM in the samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship Diagram
Caption: The role of SIL-IS in overcoming analytical challenges.
Conclusion
The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-d4, is unequivocally the superior choice for the quantitative analysis of Sulfamonomethoxine by LC-MS/MS. Its ability to effectively compensate for matrix effects and other sources of analytical variability leads to significantly improved accuracy, precision, and overall method robustness. While the initial cost of a SIL-IS may be higher than that of a structural analog, the enhanced data quality and reliability justify the investment, particularly in regulated environments and for critical research applications. For any scientist or researcher aiming for the highest standards in bioanalysis, the adoption of stable isotope dilution techniques is a decisive step towards achieving accurate and defensible results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Sulfamonomethoxine-d3 and its Structural Analogs
This guide provides a detailed comparison of Sulfamonomethoxine-d3 and its structural analogs for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, comparative pharmacokinetics, and the analytical methodologies used for their quantification, supported by experimental data and procedural workflows.
Mechanism of Action: The Sulfonamide Pathway
Sulfamonomethoxine and its structural analogs belong to the sulfonamide class of antibiotics.[1][2] Their antibacterial effect stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[1][3] By acting as competitive inhibitors of the enzyme dihydropteroate synthase, sulfonamides block the synthesis of dihydrofolic acid, a crucial step in the pathway that produces purines and ultimately, DNA.[][5] This bacteriostatic action inhibits bacterial growth and replication.[] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[5]
The signaling pathway below illustrates this mechanism of competitive inhibition.
Caption: Competitive inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.
Performance Comparison: this compound vs. Non-Deuterated Analogs
This compound: An Analytical Standard
This compound is the deuterium-labeled version of Sulfamonomethoxine. The replacement of hydrogen with deuterium, a stable heavy isotope, creates a compound that is chemically identical to its parent but has a greater mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry.
The primary performance characteristic of this compound is not its biological activity but its utility in improving the accuracy and precision of analytical methods. While its biological and pharmacokinetic profiles are expected to be very similar to the non-deuterated form, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow the rate of metabolism at the site of deuteration, potentially leading to a longer half-life and altered metabolite profiles.[6][7][8] However, its main application remains in the laboratory as a tool for reliable quantification.
Pharmacokinetic Comparison: Sulfamonomethoxine vs. Sulfadiazine
To understand the performance of Sulfamonomethoxine relative to a structural analog, we can examine pharmacokinetic data. A study comparing the oral administration of Sulfamonomethoxine (SMM) and Sulfadiazine (SDZ) in Holstein cows provides valuable quantitative insights.[9] Although both drugs had an oral bioavailability greater than 85%, SMM exhibited a significantly faster absorption profile.[9]
The key differences are attributed to their physicochemical properties, with the more lipophilic SMM being absorbed more readily from the forestomach of the cattle.[10]
| Parameter | Sulfamonomethoxine (SMM) | Sulfadiazine (SDZ) | Unit |
| pKa | 6.1 | 6.5 | - |
| Partition Coefficient (Octanol/Buffer pH 7.0) | 1.72 | 0.468 | - |
| Time to Max. Concentration (Tmax) | 2.75 ± 0.96 | 5.00 ± 1.15 | hours |
| Half-life of Absorption (t1/2ka) | 3.91 ± 0.51 | 4.51 ± 0.82 | hours |
| Mean Absorption Time (MAT) | 5.24 ± 0.69 | 5.92 ± 1.11 | hours |
| Total Body Clearance (CLtot) | 0.202 ± 0.023 | 0.0973 ± 0.0118 | L/hr/kg |
| Elimination Half-life (t1/2kel) | 1.62 ± 0.24 | 2.66 ± 0.25 | hours |
| Data sourced from a pharmacokinetic study in Holstein cows.[9][10][11] |
The data clearly indicates that Sulfamonomethoxine is absorbed and cleared from the body more rapidly than Sulfadiazine in this species. Such pharmacokinetic differences are critical in drug development for determining appropriate dosage regimens and withdrawal times in veterinary medicine.[12]
Experimental Protocols
Accurate comparison of these compounds relies on robust analytical methods, typically High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[13][14]
Protocol: Determination of Sulfonamides in Animal Tissue via HPLC
This protocol outlines a general method for the extraction and quantification of sulfonamide residues from animal tissue samples.
1. Sample Preparation and Extraction
-
Homogenization: Weigh 2-5 grams of homogenized tissue into a centrifuge tube.
-
Internal Standard: Add a known concentration of an internal standard (e.g., this compound or another sulfonamide not expected in the sample) to correct for recovery variations.[15]
-
Extraction: Add 10 mL of an extraction solvent (e.g., ethyl acetate or acetonitrile).[15][16] Vortex or shake vigorously for 10-20 minutes.
-
Centrifugation: Centrifuge the mixture (e.g., at 3500 rpm for 10 minutes) to separate the solid tissue from the liquid extract.[16]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[15][16]
2. Sample Clean-up (Solid-Phase Extraction - SPE)
-
Reconstitution: Dissolve the dried residue in an appropriate solution (e.g., ethyl acetate-hexane).[15]
-
SPE Column: Load the reconstituted sample onto a conditioned cation exchange SPE column. This step is crucial for removing matrix interferences.[14]
-
Elution: Elute the target sulfonamides from the column using a specific elution solvent (e.g., a buffer-acetonitrile solution).[15]
-
Final Preparation: Evaporate the eluate and reconstitute the final residue in the mobile phase for HPLC analysis.
3. HPLC Analysis
-
Derivatization (Optional): For fluorescence detection, derivatize an aliquot of the sample with a reagent like fluorescamine.[15]
-
Injection: Inject a small volume (e.g., 10-25 µL) into the HPLC system.[13][15]
-
Separation: Perform chromatographic separation on a C18 reversed-phase column using a gradient mobile phase, typically consisting of an acetate or ammonium acetate buffer and acetonitrile.[15][17]
-
Detection: Detect the analytes using a Diode-Array Detector (DAD) or a Fluorescence Detector (FLD), depending on the method.[13][17] Mass Spectrometry (MS) offers higher sensitivity and specificity.[14]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the sulfonamide levels in the original sample.
The workflow for this analytical process is visualized below.
Caption: Workflow for the analysis of sulfonamide residues in biological tissues.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative plasma and tissue pharmacokinetics and drug residue profiles of different chemotherapeutants in fowls and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Navigating Sulfamonomethoxine Residue Analysis: A Comparative Guide to Recovery Experiments
For researchers, scientists, and drug development professionals engaged in the analysis of veterinary drug residues, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comparative overview of recovery experiments for Sulfamonomethoxine in various fortified samples, offering insights into different analytical methodologies and their performance. The data presented here is compiled from various studies to aid in the selection and optimization of methods for the determination of Sulfamonomethoxine residues in food matrices.
The presence of veterinary drug residues, such as the antibiotic Sulfamonomethoxine, in food products is a significant concern for consumer safety and regulatory compliance. Consequently, robust and validated analytical methods are essential for their accurate quantification. A key performance characteristic of these methods is the recovery, which indicates the efficiency of the analytical procedure in extracting the analyte from the sample matrix. This guide focuses on recovery experiments, providing a comparative summary of data and methodologies.
Comparative Analysis of Recovery Rates
The efficiency of an analytical method is often evaluated by its recovery rate, which is the percentage of the known amount of an analyte that is successfully measured. The following table summarizes the recovery data for Sulfamonomethoxine in different fortified food samples using various analytical techniques.
| Sample Matrix | Fortification Level | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Poultry Muscle | 0.1, 1, 10 µg/mL | UPLC-MS/MS | 63.5 - 91.7 | 6.3 - 10.1 (Inter-day) |
| Poultry Liver | 0.1, 1, 10 µg/mL | UPLC-MS/MS | 63.5 - 91.7 | 6.3 - 10.1 (Inter-day) |
| Poultry Kidney | 0.1, 1, 10 µg/mL | UPLC-MS/MS | 63.5 - 91.7 | 6.3 - 10.1 (Inter-day) |
| Poultry Skin/Fat | 0.1, 1, 10 µg/mL | UPLC-MS/MS | 63.5 - 91.7 | 6.3 - 10.1 (Inter-day) |
| Milk | Not Specified | HPLC-UV | Not Specified | Not Specified |
| Honey | 2.16 - 22.12 µg/kg (CCα) | LC-MS/MS | Good | Good |
| Water & Eggs | Not Specified | UPLC-MS/MS | 74.3 - 107.2 | < 9.56 |
Experimental Protocols: A Closer Look
The recovery of an analyte is intrinsically linked to the experimental protocol employed. Below are detailed methodologies for the key experiments cited in the recovery data table.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Poultry Tissues
This method is designed for the determination of Sulfamonomethoxine residues in various poultry tissues.[1]
-
Sample Preparation: A homogenized tissue sample is subjected to extraction with a suitable solvent.
-
Extraction: The tissue pellet is shaken with the extraction solvent for a specified period. The mixture is then centrifuged to separate the supernatant.[1]
-
Clean-up: The supernatant is combined, diluted, and loaded onto a solid-phase extraction (SPE) cartridge that has been pre-conditioned. The analyte is then eluted from the cartridge.[1]
-
Analysis: The eluate is evaporated to dryness, reconstituted in the mobile phase, filtered, and then analyzed by UPLC-MS/MS.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Honey
This method is validated for the simultaneous identification and quantification of multiple sulfonamide residues in honey.[2]
-
Method Validation: The method is validated according to established guidelines, assessing parameters such as linearity, specificity, precision (repeatability and intra-laboratory reproducibility), and recovery.[2]
-
Linearity Assessment: The linearity of the method is evaluated by analyzing solvent calibration and matrix-matched calibration solutions.[2]
-
Recovery and Precision: Trueness (as percent recovery) and precision are determined by conducting multiple repetitions at different fortification levels.[2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Milk
Official methods, such as those provided by the AOAC, outline procedures for the determination of sulfonamide residues in milk.[3]
-
Sample Preparation: Milk samples are typically deproteinized, often using a lead acetate solution, followed by centrifugation to separate the supernatant.[3]
-
Extraction: The supernatant containing the analyte is collected for further processing.
-
Analysis: The extracted sample is analyzed by HPLC with UV detection.[3]
Visualizing the Workflow
To better understand the logical flow of a typical recovery experiment for Sulfamonomethoxine, the following diagram illustrates the key stages from sample preparation to data analysis.
Figure 1. General workflow of a recovery experiment for Sulfamonomethoxine analysis.
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The data and protocols summarized in this guide provide a valuable resource for researchers to compare and select the most suitable method for their specific needs in the analysis of Sulfamonomethoxine residues.
References
Safety Operating Guide
Proper Disposal of Sulfamonomethoxine-d3: A Guide for Laboratory Professionals
The safe and compliant disposal of sulfamonomethoxine-d3 is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] In case of skin or eye contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
-
Waste Identification and Segregation:
-
Clearly label this compound waste with "Hazardous Waste" and the full chemical name.[6][7]
-
Segregate solid waste from liquid waste in separate, clearly marked containers.[6]
-
Ensure that the waste is not mixed with incompatible materials. For instance, acids should be stored separately from bases and cyanides.[8]
-
-
Container Management:
-
Use appropriate, compatible containers for waste storage; plastic is often preferred.[3][8] The container must be in good condition with a secure, screw-on cap to prevent leaks.[8]
-
Do not overfill waste containers; leave at least one inch of headspace to allow for expansion.[8]
-
Keep waste containers closed at all times, except when adding waste.[3][8]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface the original label, and the container may then be disposed of as regular trash, though it is best to consult with your institution's guidelines.[5]
-
Hazard Profile of Sulfamonomethoxine
The following table summarizes the key hazard classifications for sulfamonomethoxine, which should inform handling and disposal procedures.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[9] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[9] |
| Eye Irritation | H319 | Causes serious eye irritation[9] |
| Respiratory Irritation | H335 | May cause respiratory irritation[9] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve specific experimental methodologies for disposal itself. The primary "protocol" is the adherence to institutional and regulatory guidelines for hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. va.gov [va.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
